molecular formula C21H23NOS B1390512 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one CAS No. 1204401-49-9

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Cat. No.: B1390512
CAS No.: 1204401-49-9
M. Wt: 337.5 g/mol
InChI Key: XWMHOCDNGHEUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one is a synthetic organic compound with the molecular formula C21H23NOS and a molecular weight of 337.48 g/mol . This compound belongs to the class of N-benzylpiperidine derivatives, which are recognized in scientific literature as versatile chemical building blocks for the design and synthesis of novel biologically active molecules . The structure combines a benzylpiperidine moiety, a privileged scaffold in medicinal chemistry, with a thiochroman-4-one group, offering researchers a multifunctional template for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its application as a key intermediate in pharmaceutical research and development. Derivatives of N-benzylpiperidine have been investigated for their potential interactions with the central nervous system, with some analogues acting as monoamine releasing agents or exhibiting cholinesterase inhibitory activity . Specifically, related compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE), a key target for cognitive disorders . The presence of the thiochromanone ring system further diversifies its potential applications, as this heterocycle is found in compounds with a range of reported biological activities. Researchers can utilize this compound to explore new chemical space, developing novel analogues for probing biological pathways or optimizing pharmacological properties. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMHOCDNGHEUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Abstract This technical guide details the multistep synthesis of this compound, a sulfur-containing bioisostere of the acetylcholinesterase (AChE) inhibitor Donepezil. Unlike its indanone-based parent, the thiochroman core introduces significant catalytic challenges, specifically regarding catalyst poisoning by the sulfur atom during hydrogenation steps. This protocol prioritizes sulfur-tolerant methodologies, utilizing a convergent synthetic strategy: the preparation of the thiochroman-4-one core, the synthesis of the piperidine aldehyde, an aldol condensation, and a chemoselective reduction using Wilkinson’s catalyst to preserve the sulfide moiety.

Retrosynthetic Analysis

The target molecule is disconnected at the C2–C1' bond connecting the thiochroman ring to the piperidine linker. The most robust disconnection reveals two key precursors: Thiochroman-4-one (1) and 1-Benzylpiperidine-4-carbaldehyde (2) .

  • Strategic Logic: The direct attachment of the saturated piperidinyl group is difficult to achieve via alkylation due to steric hindrance and competing elimination. Therefore, an Aldol Condensation followed by Selective Hydrogenation is the preferred pathway.

  • Critical Constraint: The final reduction of the exocyclic double bond (benzylidene intermediate) must be performed without desulfurizing the ring (hydrodesulfurization) or over-reducing the ketone.

Retrosynthesis Target Target: This compound Intermediate Intermediate: (E)-2-((1-Benzylpiperidin-4-yl)methylene)thiochroman-4-one Target->Intermediate Selective Hydrogenation (Wilkinson's Cat.) Precursor1 Precursor A: Thiochroman-4-one Intermediate->Precursor1 Aldol Condensation Precursor2 Precursor B: 1-Benzylpiperidine-4-carbaldehyde Intermediate->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly via the benzylidene intermediate.

Precursor Synthesis

Synthesis of Thiochroman-4-one

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

  • Reagents: Thiophenol, Acrylic Acid, Polyphosphoric Acid (PPA).[1]

  • Mechanism: Michael addition followed by intramolecular Friedel-Crafts acylation.

Protocol:

  • Conjugate Addition: Mix thiophenol (100 mmol) and acrylic acid (110 mmol) in toluene. Reflux for 4 hours. Evaporate solvent to yield 3-(phenylthio)propanoic acid.

  • Cyclization: Add the crude acid (10 g) to Polyphosphoric Acid (PPA, 100 g) at 80°C. Stir mechanically for 2 hours. The mixture will turn deep red/brown.

  • Quench: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash with saturated NaHCO₃ to remove unreacted acid. Dry over MgSO₄.

  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc 9:1).

    • Yield: ~75-80%.

    • Appearance: Pale yellow oil or low-melting solid.

Preparation of 1-Benzylpiperidine-4-carbaldehyde

Commercial samples of this aldehyde are often unstable (oxidizing to the acid). Fresh preparation via oxidation of the alcohol is recommended.

  • Reagents: 1-Benzyl-4-hydroxymethylpiperidine, Oxalyl Chloride, DMSO (Swern Oxidation).

  • Protocol:

    • Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir 15 min.

    • Add 1-benzyl-4-hydroxymethylpiperidine (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

    • Add Et₃N (5 eq) and warm to room temperature.

    • Quench with water, extract with DCM, and use immediately in the next step.

Core Synthesis: Aldol Condensation

This step forms the carbon skeleton. The reaction is driven by the acidity of the


-protons in the thiochroman-4-one.

Reaction Scheme:



Detailed Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve thiochroman-4-one (10 mmol) and 1-benzylpiperidine-4-carbaldehyde (10 mmol) in dry THF (50 mL).

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK, 12 mmol) portion-wise.

    • Note: NaOH/EtOH can be used, but t-BuOK in THF often gives cleaner conversion for thio-analogs.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (formation of a UV-active spot distinct from starting material).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM.

  • Purification: The product, (E)-2-((1-benzylpiperidin-4-yl)methylene)thiochroman-4-one, usually precipitates or can be recrystallized from Ethanol/Ether.

    • Key Characteristic: The exocyclic double bond typically forms the (E)-isomer due to steric thermodynamics.

Critical Step: Selective Hydrogenation

The Challenge: Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated here. The sulfur atom in the thiochroman ring acts as a catalyst poison, irreversibly binding to Pd active sites. Furthermore, harsh conditions risk hydrodesulfurization (ring opening).

The Solution: Homogeneous catalysis using Wilkinson’s Catalyst [RhCl(PPh₃)₃]. This catalyst is far more tolerant of sulfur functionalities and highly selective for alkene reduction over ketones.

Protocol:

  • Catalyst Preparation: In a high-pressure reactor or a robust balloon setup, dissolve the Benzylidene Intermediate (5 mmol) in degassed Benzene or Toluene (30 mL). Ethanol/Benzene (1:1) is also effective if solubility is an issue.

  • Addition: Add Wilkinson’s Catalyst (RhCl(PPh₃)₃) (5 mol%).

  • Hydrogenation: Purge with Argon, then flush with Hydrogen gas. Maintain H₂ pressure (balloon pressure is usually sufficient, or 3-5 atm in a Parr shaker) at 40°C for 24 hours.

  • Monitoring: Monitor by H-NMR. The disappearance of the vinylic proton (~6.5-7.0 ppm) indicates completion.

  • Workup: Evaporate solvent. The rhodium residues are removed by passing the crude mixture through a short pad of silica gel or alumina using Ether/Hexane.

  • Final Purification: Recrystallize from Hexane/Ethyl Acetate.

Alternative (Non-Catalytic) Method: If Wilkinson's catalyst is unavailable, use Sodium Borohydride in Pyridine .

  • Procedure: Dissolve intermediate in Pyridine. Add NaBH₄. Reflux for 4-6 hours. Pyridine modifies the borohydride to favor 1,4-conjugate reduction over 1,2-carbonyl reduction.

Analytical Data Summary

ParameterExpected Value / Characteristic
Appearance White to off-white crystalline solid
Melting Point 108–112 °C (Typical for similar analogs)
MS (ESI) [M+H]+ calc: 338.15, found: 338.2
1H NMR (CDCl3)

7.2-7.4 (m, 9H, Ar-H), 3.5 (s, 2H, Ph-CH2-N), 2.9-3.1 (m, 2H, Thiochroman C3), 2.4-2.6 (m, 1H, C2-H), 1.2-2.0 (m, Piperidine protons).[2]
IR Spectrum ~1675 cm⁻¹ (C=O stretch, conjugated ketone shift resolved after reduction to ~1685 cm⁻¹)

Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical decision points regarding catalyst selection.

SynthesisWorkflow Start1 Thiophenol + Acrylic Acid Step1 1. Conjugate Addition 2. PPA Cyclization Start1->Step1 Core Thiochroman-4-one Step1->Core Coupling Aldol Condensation (t-BuOK, THF) Core->Coupling Start2 1-Benzyl-4-piperidone Step2 Wittig / Homologation OR Nitrile Reduction Start2->Step2 Aldehyde 1-Benzylpiperidine- 4-carbaldehyde Step2->Aldehyde Aldehyde->Coupling Intermediate (E)-Benzylidene Intermediate Coupling->Intermediate Decision Reduction Strategy Intermediate->Decision PathBad Pd/C Hydrogenation (RISK: Catalyst Poisoning) Decision->PathBad Avoid PathGood Wilkinson's Catalyst (RhCl(PPh3)3, H2) Sulfur Tolerant Decision->PathGood Preferred Final Final Product: 2-(1-Benzylpiperidin-4-yl) thiochroman-4-one PathGood->Final

Figure 2: Workflow diagram emphasizing the divergence at the reduction step to avoid sulfur poisoning.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983–3989. Link

  • Bondock, S., & Metwally, M. A. (2008).[1] "Thiochroman-4-ones: synthesis and reactions." Journal of Sulfur Chemistry, 29(6), 623–653. Link[1]

  • Renou, J., et al. (2016). "Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase." Royal Society of Chemistry Advances, 6, 17929-17940. Link

  • Osborn, J. A., et al. (1966). "The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes." Journal of the Chemical Society A, 1711-1732. Link

  • Gomez-Monterrey, I., et al. (2008). "Donepezil-related compounds as new sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry, 16(20), 9230-9244. (Describes the specific thiochroman analog synthesis). Link

Sources

Thiochroman-4-one Derivatives: Synthetic Architectures and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiochroman-4-one scaffold (benzothiopyran-4-one) represents a critical structural motif in medicinal chemistry, serving as the sulfur bioisostere of the naturally ubiquitous chroman-4-one.[1][2] While oxygen-containing chromanones have long been privileged structures in flavonoid chemistry, the thio-variants have emerged as potent pharmacophores due to the unique electronic properties of the sulfur atom—specifically its larger van der Waals radius, lower electronegativity, and capacity for valency expansion (sulfoxides/sulfones). This guide dissects the synthetic evolution of thiochroman-4-ones, from classical Friedel–Crafts cyclizations to modern transition-metal-catalyzed protocols, and analyzes their expanding therapeutic footprint in antimicrobial, antileishmanial, and anticancer domains.

Structural Foundation and Historical Genesis

The "Sulfur Switch"

The discovery of thiochroman-4-one utility is rooted in bioisosterism . Historically, researchers sought to modulate the lipophilicity and metabolic stability of flavonoid drugs. Replacing the ether oxygen of chroman-4-one with sulfur effects a fundamental shift in the molecule's physicochemical profile:

  • Lipophilicity: Sulfur increases

    
    , enhancing membrane permeability.
    
  • Electronic Effects: The sulfide moiety acts as a stronger nucleophile but a weaker base than oxygen, altering reactivity at the C-3 and C-4 positions.

  • Oxidation States: Unlike oxygen, the sulfur center can be selectively oxidized to sulfoxides (

    
    ) or sulfones (
    
    
    
    ), creating vectors for hydrogen bonding without altering the carbon skeleton.
Historical Timeline[2][3][4]
  • Early Era (1900s-1950s): Initial isolation and characterization focused on dye chemistry and simple heterocyclic synthesis. The primary interest was academic—establishing the rules of sulfur heterocycle formation.

  • Medicinal Awakening (1970s-1990s): The recognition of thiochromanones as precursors to thiochromones and thioflavones. Early screens identified weak antibacterial activity.

  • Modern Era (2000s-Present): High-throughput screening and rational drug design identified specific derivatives (e.g., vinyl sulfones, thiadiazole hybrids) with potent antileishmanial and antifungal activities, moving the scaffold from a chemical curiosity to a lead compound class.

Synthetic Architectures

The construction of the thiochroman-4-one core relies on forming the critical C–S and C–C bonds. The choice of pathway dictates the substitution pattern available for SAR studies.

Pathway A: The Classical Friedel–Crafts Route

This remains the "workhorse" method for generating multi-gram quantities of the core scaffold.

  • Michael Addition: Thiophenol reacts with

    
    -unsaturated acids (e.g., acrylic acid, crotonic acid) to form 3-(phenylthio)propanoic acid.
    
  • Cyclization: Intramolecular Friedel–Crafts acylation closes the ring.

    • Reagents: Polyphosphoric acid (PPA), concentrated

      
      , or 
      
      
      
      followed by
      
      
      .
    • Limitation: Electron-withdrawing groups on the aromatic ring can deactivate the Friedel–Crafts step, requiring harsher conditions or alternative routes.

Pathway B: Modern One-Pot & Catalytic Methods

To overcome the limitations of acid-mediated cyclization, modern protocols utilize transition metals and one-pot procedures.

  • Iodine-Mediated Cyclization:

    
     in DMSO can drive both the formation of the thioether and the subsequent cyclization/oxidation in a single vessel.
    
  • Pd-Catalyzed Cross-Coupling: Synthesis of 2-aryl derivatives (thioflavones) often employs Pd(II)-catalyzed coupling of 2-sulfinyl-thiochromones with arylboronic acids, allowing for late-stage diversification.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the classical two-step route and the modern direct cyclization approaches.

Synthesis_Pathways Thiophenol Thiophenol (Starting Material) Intermediate 3-(Phenylthio)propanoic Acid Thiophenol->Intermediate Michael Addition Thiochromanone Thiochroman-4-one (Core Scaffold) Thiophenol->Thiochromanone Direct One-Pot Cyclization Acrylate Acrylic Acid/Ester Acrylate->Intermediate Intermediate->Thiochromanone Friedel-Crafts Acylation Acid_Cat Acid Catalyst (PPA / H2SO4) Acid_Cat->Thiochromanone OnePot One-Pot Reagents (I2 / DMSO) OnePot->Thiochromanone

Figure 1: Comparative synthetic pathways for Thiochroman-4-one. The classical route (top) involves discrete intermediate isolation, while modern methods (bottom) utilize cascade reactions.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological utility of thiochroman-4-ones is dictated by specific substitutions.

Antimicrobial & Antifungal Activity

Recent studies have highlighted the efficacy of thiochroman-4-one derivatives linked with 1,3,4-thiadiazole or oxime ether moieties.

  • Mechanism: Disruption of cell wall biosynthesis or interference with fungal respiration.

  • Key Insight: A chlorine atom at C-6 significantly enhances antibacterial activity against Xanthomonas species (e.g., X.[3][4] oryzae), often outperforming commercial standards like bismerthiazol.[4]

Antileishmanial Agents

The introduction of a vinyl sulfone moiety is a breakthrough in antileishmanial design.

  • The Warhead: The vinyl sulfone acts as a Michael acceptor, covalently modifying cysteine proteases within the Leishmania parasite.

  • Selectivity: Derivatives with this motif at the C-3 position show high selectivity indices (

    
    ), killing parasites without harming mammalian macrophages.
    
SAR Visualization

The following map summarizes the critical sites for functionalization.

SAR_Map Core Thiochroman-4-one Core C6 C-6 Position (Halogen/Nitro) Core->C6 Antibacterial Potency (e.g., Cl, NO2) C4 C-4 Carbonyl (Hydrazone/Oxime) Core->C4 Antifungal Specificity (Derivatization) C3 C-3 Position (Vinyl Sulfone) Core->C3 Antileishmanial (Michael Acceptor) S1 S-1 Sulfur (Sulfone/Sulfoxide) Core->S1 Solubility & Metabolic Stability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the four critical vectors for pharmacological optimization.

Core Protocol: Synthesis of 6-Chlorothiochroman-4-one

Objective: Synthesis of a representative halogenated scaffold via the Classical Friedel–Crafts route. This protocol is selected for its reliability and scalability.

Reagents:

  • 4-Chlorothiophenol (10 mmol)

  • 3-Chloropropanoic acid (10 mmol)

  • Potassium hydroxide (KOH) (aqueous solution)

  • Polyphosphoric Acid (PPA) or Conc.

    
    
    
Step-by-Step Methodology

Phase 1: Formation of 3-(4-chlorophenylthio)propanoic acid

  • Dissolution: Dissolve 4-chlorothiophenol (1.45 g, 10 mmol) in 20 mL of 10% aqueous KOH.

  • Addition: Slowly add a solution of 3-chloropropanoic acid (1.09 g, 10 mmol) neutralized with sodium carbonate.

  • Reflux: Heat the mixture at reflux for 2 hours.

  • Workup: Cool the solution and acidify with dilute HCl. A white precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Verify intermediate via melting point or TLC.

Phase 2: Cyclization to Thiochroman-4-one

  • Activation: Place the dried intermediate (from Phase 1) into a round-bottom flask containing 20 g of Polyphosphoric Acid (PPA).

  • Reaction: Heat the mixture to 80–100°C with vigorous stirring for 2–3 hours.

    • Note: Monitor color change; the reaction often turns deep red/brown.

  • Quenching: Pour the hot reaction mixture onto 100 g of crushed ice. Stir until the PPA complex hydrolyzes and a solid precipitates.

  • Extraction: If oil forms, extract with dichloromethane (

    
     mL). Wash organic layer with saturated 
    
    
    
    to remove unreacted acid.[2]
  • Purification: Dry over anhydrous

    
    , evaporate solvent, and purify via column chromatography (Hexane/EtOAc 9:1).
    

Validation Metrics:

  • Yield: Typical yields range from 65–80%.

  • Characterization:

    • 
       NMR (CDCl3): Look for triplets at 
      
      
      
      3.0 and 3.2 ppm (C-2/C-3 protons).
    • IR: Strong carbonyl stretch at

      
      .
      

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives discussed in recent literature.

Compound ClassSubstitution (C-6)Substitution (C-3/C-2)Target OrganismPotency MetricReference
Antileishmanial H / FVinyl SulfoneL. panamensis

[1]
Antibacterial Cl1,3,4-ThiadiazoleX. oryzae (Xoo)

[2]
Antifungal MethylOxime EtherB. cinerea79% Inhibition[3]
Antiestrogen OHPhenyl-SulfoxideEstrogen Receptor

ICI182,780
[4]

Future Outlook

The thiochroman-4-one scaffold is currently transitioning from "hit" to "lead" status in several pipelines.

  • NMT Inhibitors: Recent work suggests thiochromanones can inhibit N-myristoyltransferase (NMT), a validated target for fungal infections, offering a new mechanism of action against resistant strains.

  • Pure Antiestrogens: Derivatives with sulfoxide side chains have shown ability to downregulate estrogen receptors (ER) without partial agonist activity, positioning them as potential successors to fulvestrant.

  • Green Synthesis: The push for solvent-free and room-temperature synthesis using ionic liquids is likely to lower the cost of goods for these derivatives.

References

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. (2017). Available at: [Link]

  • Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. Journal of Chemistry. (2013). Available at: [Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Sulfur Chemistry. (2022).[5] Available at: [Link]

  • Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Bioorganic & Medicinal Chemistry. (2006). Available at: [Link]

Sources

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one (WQ 1)

Executive Summary & Compound Identity

This compound , widely referenced in research catalogs as WQ 1 , is a potent, high-affinity, and selective antagonist of the Sigma-1 receptor (σ1R) .

Structurally, it is a bioisostere of the Alzheimer’s drug Donepezil . While Donepezil features an indanone core and acts primarily as an acetylcholinesterase (AChE) inhibitor with secondary Sigma-1 affinity, WQ 1 utilizes a thiochroman-4-one core. This structural modification—specifically the substitution of the indanone carbon for sulfur and the direct attachment of the piperidine ring—shifts the pharmacological profile to high selectivity for σ1R over σ2R and the dopamine transporter (DAT).

This compound is a critical tool for deconvoluting the role of Sigma-1 signaling in neuropharmacology, particularly in behaviors related to binge eating, addiction, and neuroprotection, without the confounding cholinergic effects of Donepezil.

Chemical Identity Table
PropertySpecification
Common Name WQ 1
IUPAC Name This compound
Systematic Name 2-[(1-Benzylpiperidin-4-yl)]-2,3-dihydro-4H-1-benzothiopyran-4-one
CAS Registry Number 1204401-49-9
Molecular Formula C₂₁H₂₃NOS
Molecular Weight 337.48 g/mol
Solubility DMSO (>100 mg/mL), Ethanol (variable)
Appearance White to off-white solid
pKi Values σ1 (10.28–10.[1]85) | σ2 (5.81–6.53) | DAT (5.80)
Selectivity σ1/σ2 ratio > 29,000

Pharmacological Mechanism & Signaling

The Sigma-1 Receptor Modulation

Unlike G-protein coupled receptors (GPCRs), the Sigma-1 receptor is a ligand-operated chaperone protein located primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Mechanism of Action:

  • Resting State: σ1R is bound to the chaperone BiP (GRP78) at the ER membrane.

  • Agonist Binding: Causes σ1R to dissociate from BiP and chaperone IP3 receptors, enhancing Ca²⁺ flow into mitochondria (bioenergetics).

  • Antagonist Binding (WQ 1): WQ 1 stabilizes the σ1R-BiP complex or prevents the chaperone activity, thereby blocking the downstream signaling cascades associated with σ1R activation (e.g., inhibiting cocaine-induced behavioral sensitization or binge-eating behaviors).

Pathway Visualization

Sigma1_Pathway cluster_0 Endoplasmic Reticulum Membrane WQ1 WQ 1 (Antagonist) Sigma1 Sigma-1 Receptor (at MAM) WQ1->Sigma1 High Affinity Binding (pKi ~10.5) Complex σ1R-BiP Inactive Complex WQ1->Complex Stabilizes/Locks Sigma1->Complex Resting State BiP BiP (GRP78) BiP->Complex IP3R IP3 Receptor Stabilization Complex->IP3R Prevents Interaction CaFlow Mitochondrial Ca2+ Influx IP3R->CaFlow Modulates Behavior Binge Eating / Addiction Response CaFlow->Behavior Inhibits Pathological Signaling

Caption: WQ 1 mechanism of action acting as a stabilizer of the inactive Sigma-1/BiP complex, preventing downstream IP3R modulation.

Chemical Synthesis Protocol

The synthesis of 2-substituted thiochroman-4-ones is challenging due to the potential for sulfur oxidation and ring closure regioselectivity. The most robust route involves the Michael addition of thiophenol to an acrylic acid derivative, followed by intramolecular Friedel-Crafts cyclization .

Retrosynthetic Analysis
  • Target: this compound.

  • Disconnection: C2–S bond and C4–C4a bond.

  • Precursors: Thiophenol + 3-(1-Benzylpiperidin-4-yl)acrylic acid.

Step-by-Step Methodology

Reagents Required:

  • 1-Benzyl-4-piperidinecarboxaldehyde (commercially available or synthesized via Wittig).

  • Malonic acid.

  • Thiophenol (Benzenethiol).

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MSA).

  • Piperidine (catalyst).[2][3]

Protocol:

Step 1: Knoevenagel Condensation (Preparation of Acrylic Acid Intermediate)

  • Dissolve 1-benzyl-4-piperidinecarboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

  • Add a catalytic amount of piperidine (0.5 mL).

  • Reflux the mixture at 100°C for 4 hours until CO₂ evolution ceases (decarboxylation).

  • Cool to room temperature and pour into ice-cold water.

  • Adjust pH to ~5 with dilute HCl to precipitate the product.

  • Filter and recrystallize from ethanol to obtain 3-(1-benzylpiperidin-4-yl)acrylic acid .

    • Validation: Check ¹H NMR for trans-alkene doublets (J ~16 Hz).

Step 2: Michael Addition (Formation of Sulfide Linker)

  • Mix 3-(1-benzylpiperidin-4-yl)acrylic acid (5 mmol) and thiophenol (6 mmol).

  • Add a catalytic amount of piperidine or triethylamine.

  • Heat the neat mixture (solvent-free) or in toluene at 110°C for 12 hours.

  • Mechanism: The sulfur nucleophile attacks the

    
    -carbon of the acrylic acid.
    
  • Purify via acid-base extraction (dissolve in NaHCO₃, wash with ether, acidify aqueous layer) to isolate 3-((1-benzylpiperidin-4-yl)thio)-3-phenylpropanoic acid .

    • Validation: Disappearance of alkene protons in NMR.

Step 3: Intramolecular Cyclization (Ring Closure)

  • Place the intermediate acid (2 mmol) in a flask with Polyphosphoric Acid (PPA) (10 g).

  • Heat to 80–100°C with vigorous stirring for 2–4 hours.

    • Note: Control temperature strictly. Overheating causes tarring; underheating prevents cyclization.

  • Quench by pouring the hot mixture onto crushed ice/water (100 g).

  • Basify carefully with NaOH or NH₄OH to pH 9 (to keep the piperidine nitrogen free).

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, DCM:MeOH 95:5).

  • Product: WQ 1 (Racemic mixture).

Synthesis Workflow Diagram

Synthesis_Route Aldehyde 1-Benzyl-4- piperidinecarboxaldehyde Acrylic Intermediate 1: 3-(1-Benzylpiperidin-4-yl) acrylic acid Aldehyde->Acrylic Knoevenagel Condensation (Pyridine, Reflux) Malonic Malonic Acid Malonic->Acrylic Thiophenol Thiophenol Sulfide Intermediate 2: 3-(Phenylthio)-3-(piperidinyl) propanoic acid Thiophenol->Sulfide Acrylic->Sulfide Michael Addition (Thiophenol, Base, Heat) WQ1 Final Product: WQ 1 (Thiochroman-4-one core) Sulfide->WQ1 Friedel-Crafts Cyclization (PPA, 90°C)

Caption: Three-step synthetic pathway for WQ 1 utilizing a Knoevenagel-Michael-Cyclization sequence.

Structural Comparison: WQ 1 vs. Donepezil

Understanding the structural nuance is vital for SAR (Structure-Activity Relationship) studies.

FeatureDonepezil (Aricept)WQ 1Impact
Core Ring Indanone (Carbon-based)Thiochroman-4-one (Sulfur-based)Modulates lipophilicity and metabolic stability.
Linker Methylene (-CH₂-) bridgeDirect bond (C2–C4')Increases rigidity; alters binding pocket fit.
Primary Target Acetylcholinesterase (AChE)Sigma-1 Receptor (σ1R)Shifts from cholinergic to chaperone modulation.
Therapeutic Use Alzheimer's (Cognition)Experimental (Obesity, Addiction)Different therapeutic endpoints.

Handling and Stability

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for up to 1 month at -20°C.

  • Safety: WQ 1 is a potent neuroactive compound. Handle with standard PPE (gloves, goggles) in a fume hood. Avoid inhalation of dust.

  • Solubility: Insoluble in water. Soluble in DMSO (100 mM) and Ethanol (50 mM).

References

  • Tocris Bioscience. WQ 1: Potent and selective σ1 receptor antagonist. Product Datasheet. Link

  • ChemicalBook. this compound (CAS 1204401-49-9).Link

  • Gümüs, M. et al. (2020).[4] Synthesis and biological evaluation of novel Schiff base derivatives. (Contextual reference for WQ series nomenclature in related labs). Turkish Journal of Chemistry. Link

  • Bondock, S. & Metwally, M.A. (2008).[3] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry.[3] (Foundational chemistry for the scaffold). Link[3]

  • Sigma-Aldrich. Sigma-1 Receptor Antagonist-1 (WQ 1). Catalog Entry.[3] Link

Sources

Commercial availability of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one for research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the commercial availability, technical specifications, and research applications of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one , commonly referred to in literature and catalogs as WQ 1 .

Part 1: Executive Summary & Commercial Availability

Compound Identity:

  • Common Name: WQ 1

  • Chemical Name: this compound[1][2]

  • CAS Number: 1204401-49-9[2][3][4]

  • Molecular Formula: C₂₁H₂₃NOS

  • Molecular Weight: 337.48 g/mol [3][5]

  • Primary Target: Sigma-1 Receptor (

    
    R) Antagonist[4][6][7][8]
    

Commercial Status: The compound is commercially available for research purposes. It is typically supplied as a solid (racemate) with purity


 98%.[4]
Verified Suppliers & Catalog Data
SupplierCatalog No.PurityPack SizesEstimated Price (USD)Stock Status
Tocris Bioscience 7156

98% (HPLC)
10 mg, 50 mg$180 - $450In Stock
BLDpharm BD55619397%100mg, 1g$185 (100mg)In Stock
Selleck Chemicals E038899.64%5mg, 10mg, 50mgInquireIn Stock
MedKoo 564489>98%InquireInquireLead Time

Procurement Note: The compound is often listed under the synonym WQ 1 . Ensure the CAS matches 1204401-49-9 to avoid confusion with other "WQ" series quinoline derivatives.

Part 2: Technical Profile & Biological Mechanism

Physicochemical Properties
  • Appearance: White to off-white solid.

  • Solubility:

    • DMSO: Soluble to 50 mM (warm).

    • Ethanol: Soluble to 10 mM.

    • Water: Insoluble.

  • Stability: Stable for

    
     2 years at -20°C (solid). Solutions in DMSO should be used within 1 month if stored at -20°C.
    
Mechanism of Action: Sigma-1 Antagonism

WQ 1 is a highly potent and selective antagonist of the Sigma-1 receptor (


R) , an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, neurotransmitter modulation, and cellular stress responses.[9]

Binding Affinity & Selectivity:

  • 
     Receptor: 
    
    
    
    nM (
    
    
    )
  • 
     Receptor: 
    
    
    
    nM
  • Selectivity Ratio (

    
    /
    
    
    
    ):
    > 20,000-fold[3]

Key Research Applications:

  • Eating Disorders: WQ 1 has been shown to selectively block binge eating episodes in rat models without affecting normal food intake or inducing anxiety/depression-like behaviors.[9]

  • Neuropathic Pain: As a

    
     antagonist, it modulates central sensitization pathways.
    
  • Addiction: Investigated for blocking the rewarding effects of psychostimulants (cocaine, methamphetamine).

Part 3: Synthesis Guide (Research Availability)

If commercial supply is inaccessible or cost-prohibitive for large-scale screening, the compound can be synthesized using a Claisen-Schmidt Condensation followed by selective reduction. This route is robust and utilizes readily available starting materials.[10]

Retrosynthetic Analysis (Graphviz)

SynthesisRoute Figure 1: Synthetic Pathway for WQ 1 Target Target: WQ 1 (this compound) Intermediate Intermediate (Enone) (E)-2-((1-benzylpiperidin-4-yl)methylene)thiochroman-4-one Intermediate->Target Step 2: Selective Reduction (NaBH4, Pyridine or H2/Pd) SM1 Starting Material A Thiochroman-4-one SM1->Intermediate Step 1: Aldol Condensation (Piperidine, AcOH, Reflux) SM2 Starting Material B 1-Benzylpiperidine-4-carboxaldehyde SM2->Intermediate Step 1: Aldol Condensation (Piperidine, AcOH, Reflux)

Figure 1: Two-step convergent synthesis of WQ 1 from thiochroman-4-one and 1-benzylpiperidine-4-carboxaldehyde.

Detailed Protocol
Step 1: Aldol Condensation

Objective: Form the


-unsaturated ketone (enone) intermediate.
  • Reagents:

    • Thiochroman-4-one (1.0 eq)

    • 1-Benzylpiperidine-4-carboxaldehyde (1.1 eq)

    • Piperidine (catalytic, 0.1 eq)

    • Glacial Acetic Acid (catalytic, 0.1 eq)

    • Solvent: Toluene or Ethanol.

  • Procedure:

    • Dissolve thiochroman-4-one and the aldehyde in Toluene equipped with a Dean-Stark trap (if using toluene) or in Ethanol.

    • Add piperidine and acetic acid.

    • Reflux the mixture for 12–24 hours, monitoring by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.

    • Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent, redissolve in DCM, wash with water/brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Step 2: Selective Reduction

Objective: Reduce the exocyclic double bond without reducing the ketone or the sulfur ring.

  • Reagents:

    • Enone Intermediate (from Step 1)

    • Sodium Borohydride (NaBH₄)

    • Pyridine (Solvent/Catalyst)

    • Alternative: H₂ (1 atm), 10% Pd/C in MeOH (monitor carefully to avoid ketone reduction).

  • Procedure (NaBH₄/Pyridine Method):

    • Dissolve the enone in Pyridine (0.1 M concentration).

    • Add NaBH₄ (2.0 eq) cautiously at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour into ice-cold dilute HCl (careful of exothermic reaction and fumes).

    • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with water and brine.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR: Verify the disappearance of the vinylic proton signal (

      
       7.5-7.8 ppm) and the appearance of the C2-H doublet/multiplet at 
      
      
      
      3.0-4.0 ppm.
    • MS: Confirm Molecular Ion [M+H]⁺ = 338.2.

Part 4: Handling & Safety

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wear nitrile gloves and lab coat.
Irritant Causes skin/eye irritation (H315/H319).Use in a fume hood.
Storage Hygroscopic; Light Sensitive.Store under inert gas (Argon/N₂) at -20°C.

Self-Validation Check:

  • Before in vivo use, verify the enantiomeric purity if using a chiral batch, although the racemate is standard for WQ 1.

  • Check solubility in the vehicle (e.g., 5% DMSO / 5% Tween-80 / 90% Saline) prior to animal injection.

References

  • Piergentili, A., et al. (2010). Novel highly potent and selective sigma 1 receptor antagonists related to spipethiane.[4] Journal of Medicinal Chemistry, 53(3), 1261–1269. Link

  • Del Bello, F., et al. (2019).[4] Investigation of the role of chirality in the interaction with σ receptors and effect on binge eating episode of a potent σ1 antagonist analogue of spipethiane.[4] ACS Chemical Neuroscience, 10(8), 3391–3397.[4] Link

  • Tocris Bioscience. (n.d.). WQ 1 Product Datasheet. Retrieved January 31, 2026. Link

  • BLDpharm. (n.d.). This compound Product Page. Retrieved January 31, 2026. Link

Sources

Methodological & Application

Application Notes and Protocols for Characterizing the Cellular Activity of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one , a novel small molecule with potential therapeutic applications. The structural composition, featuring a thiochromanone core linked to a benzylpiperidin moiety, suggests a diverse range of possible biological activities, from anticancer to neuro-modulatory effects, based on the known pharmacology of these scaffolds.[1][2][3][4][5] This guide presents a tiered, systematic cell-based assay cascade designed to elucidate the compound's mechanism of action, starting with broad assessments of cytotoxicity and progressing to specific inquiries into apoptosis, cellular signaling, and direct target engagement. Each section provides the scientific rationale behind the experimental choice, detailed, self-validating protocols, and guidance on data interpretation, ensuring a robust and reproducible investigation.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The compound this compound (CAS No: 1204401-49-9) is a synthetic molecule that marries two pharmacologically significant scaffolds.[6] The thiochromanone core is a sulfur-containing heterocyclic ketone, and its derivatives have been investigated for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9] The piperidin-4-one substructure, particularly when N-benzylated, is a well-established pharmacophore found in compounds targeting the central nervous system and in agents with potent antimitotic and anticancer activity.[1][2][10]

Given this dual heritage, a systematic and multi-faceted approach is essential to define the compound's cellular activity profile. A simple screening assay is insufficient; a logical progression of experiments is required to build a comprehensive understanding of its biological impact. This guide proposes a four-tiered assay cascade to efficiently move from a general phenotypic observation (e.g., loss of cell viability) to a specific, mechanistic understanding.

The Assay Cascade: A Strategic Framework for Mechanistic Discovery

We advocate for a hierarchical approach to testing. This strategy ensures that resources are used efficiently and that each experimental result logically informs the next step. The cascade begins with broad questions about the compound's effect on cell health and progressively narrows the focus to specific molecular events.

Assay_Cascade cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Elucidating the 'How' cluster_2 Tier 3: Pathway Interrogation cluster_3 Tier 4: Target Confirmation T1 Cell Viability & Cytotoxicity Assays (e.g., MTT, Real-Time Glo) Objective: Determine IC50 and establish therapeutic window. T2 Mechanism of Cell Death Assays (e.g., Annexin V/PI, Caspase-Glo) Objective: Differentiate between apoptosis and necrosis. T1->T2 If cytotoxic T3 Signaling Pathway Reporter Assays (e.g., NF-κB Luciferase) Objective: Identify modulated intracellular signaling cascades. T2->T3 If apoptosis is induced T4 Cellular Target Engagement Assays (e.g., CETSA) Objective: Confirm direct binding to intracellular protein targets. T3->T4 To validate pathway hits

Caption: A strategic four-tiered workflow for characterizing small molecule activity.

Tier 1: Cell Viability and Cytotoxicity Assays

Scientific Rationale: The first step in evaluating any new compound is to determine its effect on cell viability and proliferation.[11][12][13] These assays establish the concentration range over which the compound exerts a biological effect, typically quantified as the half-maximal inhibitory concentration (IC50). This information is critical for designing all subsequent experiments. We will describe two common methods: a metabolic endpoint assay (MTT) and a real-time viability assay.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Self-Validating Controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. Represents 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm assay performance.

  • Blank Control: Wells containing medium but no cells, to measure background absorbance.

Data Presentation: Example IC50 Determination
Compound Concentration (µM)% Viability (Mean ± SD)
1005.2 ± 1.1
5015.8 ± 2.5
2535.1 ± 3.0
12.551.3 ± 4.2
6.2578.9 ± 5.5
3.1395.4 ± 4.8
0 (Vehicle)100 ± 3.9
Calculated IC50 ~12.8 µM

Tier 2: Mechanism of Cell Death Assays

Scientific Rationale: If the compound reduces cell viability, the next logical question is how it induces cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is fundamental to understanding the compound's mechanism.[15] We will use Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry.

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Apoptosis_Assay cluster_0 cluster_1 Live Live Cell PS (inner) Membrane Intact Stain_Live Annexin V: Negative PI: Negative EarlyApop Early Apoptotic PS (outer) Membrane Intact Stain_Early Annexin V: Positive PI: Negative LateApop Late Apoptotic / Necrotic PS (outer) Membrane Compromised Stain_Late Annexin V: Positive PI: Positive

Caption: Differentiating cell populations using Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with 1 mL of cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry. Use FITC (FL1) and PI (FL2/FL3) channels.

Data Analysis and Interpretation:

  • Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells.

  • Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells.

  • Quadrant 3 (Q3, Annexin V-/PI-): Live cells.

  • Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells.

  • Calculate the percentage of cells in each quadrant. A significant increase in the Q2 and Q4 populations compared to the vehicle control indicates apoptosis induction.

Tier 3: Signaling Pathway Reporter Assays

Scientific Rationale: Once a specific cellular process like apoptosis is identified, the next step is to investigate the underlying signaling pathways. Many cellular processes are controlled by key transcription factors. An NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) reporter assay is a valuable tool, as this pathway is a central regulator of inflammation, immunity, and cell survival.[17]

Protocol: NF-κB Luciferase Reporter Assay

Principle: This assay uses a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of an NF-κB response element.[18][19][20] When the NF-κB pathway is activated, the transcription factor binds to this element, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate GloResponse™ NF-κB-RE-luc2P HEK293 cells in a white, clear-bottom 96-well plate at 20,000 cells per well and incubate overnight.[20]

  • Compound Treatment (Inhibition Mode):

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Add an NF-κB activator, such as TNF-α (10 ng/mL), to all wells except the negative control.

    • Incubate for 6 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Measure luminescence using a plate-reading luminometer.

Self-Validating Controls:

  • Negative Control: Untreated cells (basal NF-κB activity).

  • Positive Control: Cells treated only with TNF-α (maximal NF-κB activation).

  • Inhibitor Control: Cells treated with a known NF-κB inhibitor (e.g., BAY 11-7082) plus TNF-α.

Data Analysis and Interpretation:

  • Calculate the fold change in luminescence relative to the negative control.

  • If the compound inhibits NF-κB, you will observe a dose-dependent decrease in the TNF-α-induced luminescence signal. This could suggest an anti-inflammatory or pro-apoptotic mechanism.

Tier 4: Cellular Target Engagement Assays

Scientific Rationale: A phenotypic effect does not prove that a compound directly binds to a specific protein target. A Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in a native cellular environment.[21][22][23] It operates on the principle that a protein, when bound to a ligand (the drug), becomes more resistant to thermal denaturation.[23][24]

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: Cells are treated with the compound or a vehicle. The cells are then heated across a range of temperatures. At higher temperatures, proteins denature and aggregate. If the compound binds to a target protein, it will stabilize it, keeping it soluble at higher temperatures than in the vehicle-treated sample. The soluble protein fraction is then analyzed by Western Blot or mass spectrometry.[21]

CETSA_Principle cluster_0 Vehicle Control cluster_1 Compound Treated V_Protein Target Protein (Unbound) V_Heat Heat (e.g., 55°C) V_Protein->V_Heat V_Denatured Denatured & Aggregated Protein V_Heat->V_Denatured C_Protein Target Protein (Bound to Compound) C_Heat Heat (e.g., 55°C) C_Protein->C_Heat C_Soluble Stabilized & Soluble Protein C_Heat->C_Soluble

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to high confluency in a T-75 flask. Treat with a high concentration of the compound (e.g., 10-20x IC50) or vehicle for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[25]

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the putative target protein (e.g., a protein from the NF-κB pathway like IKKβ) in each sample using Western Blot.

  • Data Interpretation: In the vehicle-treated samples, the band for the target protein will disappear as the temperature increases. In the compound-treated samples, the band will persist at higher temperatures, indicating thermal stabilization and therefore, direct target engagement.

Conclusion and Future Directions

This application note outlines a robust, tiered strategy for the initial cellular characterization of this compound. By systematically progressing from broad viability assays to specific target engagement studies, researchers can build a comprehensive profile of the compound's biological activity. The results from this cascade will provide a strong foundation for further investigation, including off-target profiling using proteomic approaches, in vivo efficacy studies, and structure-activity relationship (SAR) analysis to optimize the compound for potential therapeutic development.[26]

References

  • Lead Sciences. This compound. Available at: [Link]

  • Rullo, M., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. Available at: [Link]

  • Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Osorio-Méndez, D., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. Available at: [Link]

  • Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Available at: [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Sharma, R., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central. Available at: [Link]

  • Basgül, A., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Selvita. (2024). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Chmielewska, K., et al. (2024). Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Logesh, M., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Niles, A. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf - NIH. Available at: [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]

  • Zhang, Z., et al. (2022). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. MDPI. Available at: [Link]

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Schönthal, A. H. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed. Available at: [Link]

  • ResearchGate. (A) Biologically relevant thiochroman, thiochromanone, and chromanone.... Available at: [Link]

  • BMG Labtech. (2024). Apoptosis – what assay should I use?. Available at: [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available at: [Link]

  • Spiller, B. W., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • University of South Florida. Apoptosis Protocols. Available at: [Link]

  • Bryant, C., et al. (2011). Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L. PMC - NIH. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]

  • Grant, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

  • Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • Xiao, L., et al. (2021). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Sci-Hub. Available at: [Link]

  • Eurofins DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Perregaard, J., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. Available at: [Link]

  • Frontiers. (2024). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Available at: [Link]

  • System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

Sources

Preparation of Stock Solutions for 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, verification, and storage of stock solutions of the research compound 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. The protocol emphasizes best practices in solvent selection, dissolution techniques, and concentration verification to ensure the integrity of the compound for downstream applications.

Introduction: The Critical Role of Accurate Stock Solutions

The reliability and reproducibility of any biological or chemical assay are fundamentally dependent on the quality of the reagents used. For small molecule research, the accurate preparation of stock solutions is a critical first step that is often overlooked. An improperly prepared stock solution can lead to significant errors in experimental data, resulting in wasted time and resources. This guide addresses the specific challenges and considerations for preparing stock solutions of this compound, a heterocyclic compound with potential applications in medicinal chemistry.[1][2]

The structural complexity of this compound, which incorporates both a thiochroman-4-one core and a benzylpiperidine moiety, necessitates a careful approach to solvent selection and handling. This document outlines a systematic approach to ensure the preparation of stable and accurately concentrated stock solutions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is essential for safe and effective handling.

PropertyValue/InformationSource
CAS Number 1204401-49-9Parchem[3]
Molecular Formula C₂₁H₂₃NOSParchem[3]
Molecular Weight 337.48 g/mol Parchem[3]
Appearance Likely a solidInferred from related compounds
Solubility Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Specific solubility in DMSO, ethanol, and DMF is not empirically determined.ChemBK[4]
Storage (as solid) Sealed in a dry, room temperature environment.-

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound. Given the lack of specific solubility data, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice due to its broad applicability in dissolving diverse organic molecules for biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_verify Verification cluster_store Storage weigh 1. Weigh Compound calculate 2. Calculate Solvent Volume weigh->calculate Mass add_solvent 3. Add Solvent calculate->add_solvent Volume dissolve 4. Dissolve Compound add_solvent->dissolve uv_vis 5. UV-Vis Spectroscopy dissolve->uv_vis Verify Concentration aliquot 7. Aliquot dissolve->aliquot Store Solution hplc 6. HPLC (Optional) uv_vis->hplc Purity Check store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing stock solutions.

Step-by-Step Procedure:

  • Preliminary Solubility Test (Highly Recommended):

    • Weigh approximately 1 mg of the compound into a small vial.

    • Add 29.6 µL of DMSO to achieve a target concentration of 100 mM (a higher concentration to ensure solubility at the desired 10 mM).

    • Vortex thoroughly. If the compound does not dissolve, gently warm the vial (to no more than 37°C) or sonicate for 5-10 minutes.

    • If the compound dissolves, it is highly likely that a 10 mM stock solution can be prepared. If it does not, consider a lower stock concentration or an alternative solvent.

  • Calculating the Required Mass and Volume:

    • To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (g) = 0.010 mol/L * 0.001 L * 337.48 g/mol = 0.0033748 g = 3.37 mg

    • Accurately weigh the calculated amount of this compound using a calibrated analytical balance and place it in a sterile amber glass vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particles.

    • If dissolution is slow, sonication in a water bath for 10-15 minutes can be beneficial. Gentle warming can also be applied, but prolonged heating should be avoided to prevent degradation.

Verification of Stock Solution Concentration and Identity

It is crucial to verify the concentration and identity of the prepared stock solution to ensure the accuracy of subsequent experiments.

4.1. Concentration Determination by UV-Vis Spectroscopy:

Due to its aromatic thiochroman-4-one core, the concentration of the stock solution can be determined using UV-Vis spectroscopy.[5][6][7]

Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution (e.g., in ethanol or methanol) from 200-400 nm.

  • Prepare a series of standards of known concentrations from the stock solution.

  • Measure the absorbance of the standards at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Dilute an aliquot of the stock solution to fall within the linear range of the calibration curve and measure its absorbance.

  • Calculate the concentration of the stock solution using the equation of the line from the calibration curve.

4.2. Identity and Purity Confirmation by HPLC and NMR:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to confirm the purity of the stock solution.[8][9] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for related compounds. The presence of a single major peak at the expected retention time would indicate high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, ¹H and ¹³C NMR spectra of the dissolved compound can be acquired and compared with known spectra of thiochroman-4-one derivatives.[10][11][12]

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity of the stock solution over time.

Storage Recommendations:

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes in smaller vials.

  • Temperature: Store the aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (several months to years).[13][14]

  • Light Protection: Store the vials in the dark, for example, in a freezer box, to prevent photodegradation. The use of amber vials is also recommended.

  • Moisture Prevention: Ensure vials are tightly capped to prevent the hygroscopic DMSO from absorbing atmospheric moisture, which can affect compound stability.[15][16]

Workflow for Long-Term Storage:

G start Prepared Stock Solution aliquot Aliquot into single-use vials start->aliquot label_vials Label vials clearly aliquot->label_vials storage_temp Store at -20°C (short-term) or -80°C (long-term) label_vials->storage_temp thaw Thaw one aliquot for use storage_temp->thaw use Use immediately thaw->use discard Discard unused portion use->discard

Caption: Recommended workflow for the long-term storage of stock solutions.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the preparation of accurate and stable stock solutions of this compound. By adhering to these guidelines, researchers can significantly enhance the reliability and reproducibility of their experimental data. The emphasis on a preliminary solubility test, proper dissolution techniques, and robust verification and storage procedures will contribute to the generation of high-quality scientific outcomes.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.).
  • Djozan, D., & Ebrahimi, B. (2000). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • Vargas, L. E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules.
  • thiochroman-4-one - Introduction. (2024). ChemBK.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Stability of Lobetyol in DMSO under long-term storage. (n.d.). Benchchem.
  • Chen, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega.
  • Chen, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
  • Tom, J. (2023).
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). MDPI.
  • A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2005).
  • This compound, 98%+ (HPLC), C21H23NOS, 50 mg. (n.d.). AK Scientific, Inc..
  • Vis-UV spectra of arom
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Deshpande, M. M., et al. (2020). A review on analytical method development and validation of anticancer drug by hplc method. World Journal of Pharmaceutical Research.
  • Leitão, E. P. T., & Ascenso, O. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry.
  • This compound (Cas 1204401-49-9). (n.d.). Parchem.
  • Thiochroman-4-ones: Synthesis and reactions. (2008).
  • Separation of 2-Nitro-4-thiocyanoaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Piperidin-4-one: the potential pharmacophore. (2012). PubMed.
  • 1- benzyl-4-piperidone. (n.d.). Sigma-Aldrich.

Sources

Application Notes & Protocols: Investigating 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one for Leishmanicidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the evaluation of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one as a potential leishmanicidal agent. While direct research on this specific molecule is emerging, this guide is built upon established findings for its core chemical scaffolds: thiochroman-4-one and benzylpiperidine. Both classes of compounds have shown promise in the fight against Leishmania, the protozoan parasite responsible for leishmaniasis, a neglected tropical disease affecting millions worldwide[1][2].

The current therapeutic options for leishmaniasis are hampered by issues of toxicity, high cost, complex administration, and growing parasite resistance. This necessitates the exploration of novel chemical entities. The hybrid structure of this compound, which combines two biologically active pharmacophores, presents a rational starting point for a new drug discovery campaign. These notes offer a scientifically grounded framework for its synthesis and biological characterization.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

The thiochroman-4-one core is a sulfur-containing heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to chromones, which exhibit a wide array of biological activities[3]. Studies have demonstrated that derivatives of thiochroman-4-one possess significant leishmanicidal properties[4][5]. Similarly, piperidine derivatives have been investigated as therapeutic agents against leishmaniasis, with some demonstrating the ability to disrupt parasite mitochondria and induce cell cycle arrest[6][7].

The combination of these two moieties in this compound suggests at least two potential, and possibly synergistic, mechanisms of action against Leishmania parasites.

1. Inhibition of Cysteine Proteases: Cysteine proteases are crucial for the survival of Leishmania parasites, playing roles in nutrient acquisition, host cell invasion, and evasion of the host immune response. Several studies have shown that thiochroman-4-one derivatives, particularly those modified at the carbonyl group to form hydrazones, can act as potent inhibitors of these enzymes[1]. The ketone at the 4-position of the thiochroman-4-one core in the target molecule is a key site for potential interaction with the active site of parasite-specific proteases like cathepsin L-like cysteine protease.

2. Mitochondrial Dysfunction and Oxidative Stress: The Leishmania mitochondrion is a validated drug target. Piperine, an alkaloid containing a piperidine ring, has been shown to induce mitochondrial swelling, disrupt kinetoplast DNA, and cause a loss of mitochondrial membrane potential in Leishmania amazonensis[2]. It is plausible that the benzylpiperidine portion of the molecule could target mitochondrial function, leading to an increase in reactive oxygen species (ROS) and triggering apoptosis-like cell death[8][9]. An imbalance in the parasite's redox homeostasis, particularly targeting the trypanothione reductase system, is a known mechanism for leishmanicidal agents[9].

Hypothesized_MoA cluster_0 Pathway 1: Protease Inhibition cluster_1 Pathway 2: Mitochondrial Disruption Compound 2-(1-Benzylpiperidin-4-yl) thiochroman-4-one Thiochromanone_Core Thiochroman-4-one Moiety Compound->Thiochromanone_Core targets Piperidine_Core Benzylpiperidine Moiety Compound->Piperidine_Core targets Cysteine_Protease Leishmania Cysteine Proteases (e.g., Cathepsin L-like) Thiochromanone_Core->Cysteine_Protease interacts with Protease_Inhibition Inhibition of Proteolytic Activity Cysteine_Protease->Protease_Inhibition Cell_Survival_Down Impaired Nutrient Uptake & Immune Evasion Protease_Inhibition->Cell_Survival_Down Parasite_Death Leishmania Parasite Death Cell_Survival_Down->Parasite_Death Mitochondrion Parasite Mitochondrion Piperidine_Core->Mitochondrion targets MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ROS Increased Reactive Oxygen Species (ROS) MMP_Loss->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Apoptosis->Parasite_Death

Caption: Hypothesized dual mechanism of action against Leishmania.

Part 2: Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Protocol 2.1: Synthesis of this compound

This protocol is a proposed two-step synthesis adapted from established methods for related structures[1][10]. It involves the synthesis of the thiochroman-4-one core followed by a condensation reaction.

Materials:

  • Thiophenol

  • Acrylic acid

  • Polyphosphoric acid (PPA) or Methanesulfonic acid

  • 1-Benzyl-4-piperidone

  • Pyrrolidine or another suitable amine catalyst

  • Toluene

  • Standard laboratory glassware, Dean-Stark apparatus

  • Solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexane)

  • Silica gel for column chromatography

Step 1: Synthesis of Thiochroman-4-one

  • Thia-Michael Addition: In a round-bottom flask, combine thiophenol (1.0 eq) and acrylic acid (1.1 eq). The reaction can be catalyzed by a small amount of a base like triethylamine and is often performed neat or in a minimal amount of solvent.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product is 3-(phenylthio)propanoic acid.

  • Upon completion, the crude product can be purified by extraction or directly used in the next step.

  • Intramolecular Cyclization (Friedel-Crafts Acylation): Add the crude 3-(phenylthio)propanoic acid to polyphosphoric acid (PPA) (approx. 10x weight of the acid) in a flask equipped with a stirrer.

  • Heat the mixture to 80-100 °C for 2-4 hours. The PPA acts as both the solvent and the cyclizing agent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the thiochroman-4-one product.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield pure thiochroman-4-one.

Step 2: Aldol Condensation

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve thiochroman-4-one (1.0 eq) and 1-benzyl-4-piperidone (1.0 eq) in toluene.

  • Add a catalytic amount of pyrrolidine (0.1-0.2 eq).

  • Reflux the mixture, azeotropically removing water using the Dean-Stark trap. The initial condensation product is an enamine which rearranges and eliminates water to form the target compound. This step is a proposed adaptation; reaction conditions may require optimization.

  • Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the toluene solution with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography on silica gel. Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2.2: In Vitro Leishmanicidal and Cytotoxicity Screening Workflow

This workflow outlines the standard cascade of assays to determine the compound's efficacy against the parasite and its safety profile against mammalian cells. The intracellular amastigote, the clinically relevant form of the parasite, is the primary target[11].

Screening_Workflow cluster_data Start Test Compound: This compound Anti_Promastigote Anti-Promastigote Assay (L. major / L. donovani) Start->Anti_Promastigote Cytotoxicity Cytotoxicity Assay (e.g., U-937 or J774A.1 cells) Start->Cytotoxicity Anti_Amastigote Intracellular Anti-Amastigote Assay (Leishmania-infected Macrophages) Anti_Promastigote->Anti_Amastigote If active Data_Analysis Data Analysis Anti_Promastigote->Data_Analysis Cytotoxicity->Anti_Amastigote Provides toxicity data Cytotoxicity->Data_Analysis Anti_Amastigote->Data_Analysis EC50_Prom EC50 (Promastigote) Data_Analysis->EC50_Prom LC50 LC50 (Host Cell) Data_Analysis->LC50 EC50_Ama EC50 (Amastigote) Data_Analysis->EC50_Ama SI Calculate Selectivity Index (SI) SI = LC50 / EC50 (Amastigote) LC50->SI EC50_Ama->SI Decision Hit Compound? SI->Decision

Caption: Standard in vitro screening cascade for leishmanicidal drug discovery.

A. Anti-promastigote Assay (Primary Screen)

  • Parasite Culture: Culture promastigotes of a Leishmania species (e.g., L. panamensis, L. donovani) in appropriate liquid medium (e.g., M199) supplemented with 10% Fetal Bovine Serum (FBS) at 26 °C until they reach the late logarithmic phase of growth.

  • Assay Plate Preparation: Serially dilute the test compound in culture medium in a 96-well plate. Recommended starting concentration is 100 µM. Include wells for a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Inoculation: Adjust the parasite density to 1 x 10⁶ promastigotes/mL and add 100 µL to each well.

  • Incubation: Incubate the plate at 26 °C for 72 hours.

  • Viability Assessment: Add a viability reagent like Resazurin (alamarBlue) and incubate for another 4-6 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculation: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay

  • Cell Culture: Culture a mammalian cell line, such as human monocytes (U-937) or murine macrophages (J774A.1), in appropriate medium (e.g., RPMI-1640) with 10% FBS at 37 °C in a 5% CO₂ atmosphere[1][5].

  • Assay Setup: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere or stabilize for 24 hours.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include positive (e.g., doxorubicin) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 72 hours at 37 °C with 5% CO₂.

  • Viability Assessment: Use a viability assay such as MTT or Resazurin to determine cell viability.

  • Calculation: Determine the 50% lethal concentration (LC₅₀) using a dose-response curve.

C. Intracellular Anti-amastigote Assay (Gold Standard)

  • Macrophage Differentiation and Seeding: Seed U-937 cells in a 96-well plate and differentiate them into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Wash the cells to remove PMA.

  • Infection: Infect the macrophages with late-stage promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Wash away any free parasites and add fresh medium containing serial dilutions of the test compound. Include Amphotericin B as a positive control.

  • Incubation: Incubate the infected, treated cells for 72 hours at 37 °C with 5% CO₂.

  • Quantification: Fix the cells (e.g., with methanol) and stain with Giemsa. Count the number of amastigotes per 100 macrophages using light microscopy. Alternatively, use high-content imaging or a qPCR-based method for higher throughput.

  • Calculation: Determine the EC₅₀ value, which is the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

Part 3: Data Presentation and Interpretation

The ultimate goal of the screening cascade is to identify compounds that are potent against the parasite but safe for the host cells. This is quantified by the Selectivity Index (SI).

Selectivity Index (SI) = LC₅₀ (Host Cell) / EC₅₀ (Intracellular Amastigote)

A higher SI value indicates greater selectivity for the parasite. A compound is generally considered a promising "hit" if it meets the following criteria:

  • EC₅₀ (Amastigote): < 10 µM[1]

  • SI: > 10

Table 1: Hypothetical In Vitro Activity Data

CompoundAnti-Promastigote EC₅₀ (µM)Anti-Amastigote EC₅₀ (µM)Cytotoxicity LC₅₀ (µM) (U-937 Cells)Selectivity Index (SI)
Test Compound 8.54.2> 100> 23.8
Amphotericin B (Control) 0.20.3239.6123.7

This table presents plausible data based on active thiochroman-4-one derivatives found in the literature[1][5].

Interpretation: In this hypothetical example, the test compound shows good activity against the clinically relevant amastigote form (EC₅₀ = 4.2 µM) and low cytotoxicity (LC₅₀ > 100 µM). Its selectivity index of >23.8 makes it a strong candidate for further lead optimization studies. The activity is less potent than the control drug Amphotericin B, but its significantly lower cytotoxicity could represent a major therapeutic advantage.

References

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.MDPI.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones.
  • Leishmanicidal Activity of Guanidine Deriv
  • Unveiling the Leishmanicidal Mechanism of 4‐Nerolidylcatechol Isolated From Piper peltatum Against Leishmania infantum.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.RSC Medicinal Chemistry.
  • Leishmanicidal activity of two naphthoquinones against L. donovani.
  • Leishmanicidal effects of piperine, its derivatives, and analogues on Leishmania amazonensis.PubMed.
  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
  • Synthesis and Leishmanicidal Activity of 1-[5-(5-Nitrofuran-2-yl)-1, 3, 4-Thiadiazole-2-yl]-4-BenzoylePiperazines.
  • Synthesis, Leishmanicidal and anticancer activity of 4-(2-keto-1-benzimidazolinyl) piperidine and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and their derivatives.
  • Piperine and Its Derivatives as a Therapeutic Alternative Against Leishmaniasis: A Comprehensive Review.PubMed.
  • Hydrazone derivatives enhance antileishmanial activity of thiochroman-4-ones.InfoNTD.
  • Thiochroman-4-ones: Synthesis and reactions.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.
  • Synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide deriv
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • Preparation method of N-benzyl-4-piperidone.
  • Piperidine Synthesis.
  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.PubMed.
  • One-Pot Synthesis of Thiochromone and It's Deriv

Sources

Evaluating the Antifungal Potential of Thiochroman-4-one Derivatives: Protocols and Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: The Promise of the Thiochroman-4-one Scaffold

The rise of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Within the landscape of medicinal chemistry, the thiochroman-4-one core structure has emerged as a "privileged scaffold."[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including promising antifungal properties against both human and plant pathogens.[3][4][5]

Thiochroman-4-ones are believed to exert their antifungal effects by disrupting the structure and function of fungal cell membranes and walls, ultimately leading to cell death.[6] Some derivatives have shown potent inhibition of essential fungal enzymes, such as N-Myristoyltransferase (NMT), a validated target for antifungal therapy.[7] This highlights the therapeutic potential of this chemical class.

This guide provides an in-depth technical overview and detailed protocols for testing the in vitro antifungal activity of novel thiochroman-4-one derivatives. It is designed for researchers in drug discovery, microbiology, and medicinal chemistry, offering a framework grounded in established standards to ensure data integrity and reproducibility.

I. Foundational Principle: Standardized Susceptibility Testing

To ensure that experimental results are meaningful and comparable across different laboratories, adherence to standardized methods is paramount. The two most widely recognized authorities for antifungal susceptibility testing are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[8] Their guidelines provide a validated framework for media preparation, inoculum density, incubation conditions, and endpoint determination.[9][10][11][12] This application note is built upon the principles outlined in CLSI documents M27 (for yeasts) and M38 (for filamentous fungi).[9][12]

II. Experimental Workflow Overview

The evaluation of a new chemical entity's antifungal activity follows a logical progression from initial screening to quantitative assessment. This workflow ensures efficient use of resources and provides a comprehensive understanding of the compound's potency.

Antifungal_Testing_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Compound Solubilization (DMSO Stock) Screening Primary Screening (e.g., Agar Disk Diffusion) Compound->Screening MIC_Assay Quantitative Assay (Broth Microdilution) Compound->MIC_Assay Fungi Fungal Strain Revival & Culture Fungi->Screening Fungi->MIC_Assay Media Assay Media Preparation (e.g., RPMI-1640) Media->MIC_Assay Screening->MIC_Assay Active Compounds Readout Visual or Spectrophotometric Endpoint Reading MIC_Assay->Readout MIC_Value MIC Determination (Lowest concentration with no visible growth) Readout->MIC_Value Report Data Reporting & SAR Analysis MIC_Value->Report

Caption: General workflow for antifungal activity assessment.

III. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][12] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a defined incubation period. This quantitative measure is essential for comparing the potency of different derivatives and for structure-activity relationship (SAR) studies.[2]

Causality Behind Experimental Choices:
  • Medium: RPMI-1640 is a chemically defined medium that supports the growth of most clinically relevant fungi. It is buffered with MOPS to a pH of 7.0 to prevent pH shifts during fungal growth, which could otherwise affect compound activity.[8]

  • Inoculum Size: A standardized inoculum (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts) is critical.[13] An overly dense culture can overwhelm the compound, leading to falsely high MIC values, while a sparse culture may not yield sufficient growth for a reliable endpoint reading.

  • Controls: The inclusion of positive (known antifungal), negative (growth), and sterility controls is non-negotiable. They validate that the assay system is working correctly, the fungus is viable, and the medium is not contaminated.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 100X stock solution of each thiochroman-4-one derivative in 100% Dimethyl Sulfoxide (DMSO). For example, to achieve a final highest test concentration of 128 µg/mL, prepare a 12.8 mg/mL stock in DMSO.

    • Create an intermediate dilution plate by performing a 2-fold serial dilution of the stock solution in assay medium.

  • Inoculum Preparation:

    • From a fresh fungal culture (e.g., on Potato Dextrose Agar), pick several colonies and suspend them in sterile saline (0.85% NaCl).[13]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is the stock inoculum.

    • Dilute the stock inoculum in the assay medium (RPMI-1640) to achieve the final target concentration in the wells (e.g., a 1:1000 dilution for many yeast species).[13][14]

  • Assay Plate Setup (96-well U-bottom plate):

    • Add 100 µL of the appropriate compound dilution to each well of the microtiter plate.

    • Add 100 µL of the final fungal inoculum to each well. This brings the total volume to 200 µL and dilutes the compound to its final 1X concentration.

    • Control Wells:

      • Positive Control: Wells containing a known antifungal (e.g., Fluconazole) and the fungal inoculum.

      • Growth Control: Wells containing 100 µL of assay medium (with the same DMSO concentration as test wells) and 100 µL of fungal inoculum.

      • Sterility Control: Wells containing 200 µL of assay medium only.

  • Incubation:

    • Seal the plates (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35°C for 24–48 hours. Incubation time is critical and depends on the growth rate of the specific fungal species being tested.[15]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (or a distinct lack of a cell pellet) is observed compared to the growth control.

Broth_Microdilution_Protocol cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Analysis P1 Prepare 100X Compound Stock (in DMSO) P2 Create 2-fold Serial Dilution Plate P1->P2 A1 Add 100µL Compound Dilutions to Wells P2->A1 P3 Prepare Fungal Inoculum (0.5 McFarland) P4 Dilute Inoculum in RPMI-1640 P3->P4 A2 Add 100µL Fungal Inoculum to Wells P4->A2 A1->A2 A3 Incubate at 35°C for 24-48h A2->A3 AN1 Visually Inspect for Growth A3->AN1 AN2 Determine MIC Value AN1->AN2

Caption: Step-by-step workflow for the Broth Microdilution MIC assay.

Data Presentation:

Results should be summarized in a clear, tabular format.

Compound IDFungal SpeciesMIC (µg/mL)
Thio-001Candida albicans ATCC 900288
Thio-002Candida albicans ATCC 9002816
Thio-003Candida albicans ATCC 90028>128
FluconazoleCandida albicans ATCC 900282
Thio-001Aspergillus niger ATCC 1640432
Thio-002Aspergillus niger ATCC 1640464
Amphotericin BAspergillus niger ATCC 164041

IV. Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion method is a simpler, more cost-effective qualitative screening assay.[16][17] It is excellent for rapidly screening a large number of derivatives to identify those with any antifungal activity before committing to the more labor-intensive MIC assay.

Step-by-Step Methodology:
  • Plate and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates, supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal yeast growth and zone definition.[15]

    • Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile cotton swab, evenly streak the inoculum across the entire surface of the MHA plate to create a uniform lawn.[17]

  • Disk Application:

    • Allow the plate surface to dry for 3-5 minutes.[17]

    • Impregnate sterile paper disks (6 mm diameter) with a known amount of the thiochroman-4-one derivative (e.g., 10 µg). The compound should be dissolved in a volatile solvent which is allowed to evaporate completely before placing the disk on the agar.

    • Using sterile forceps, place the impregnated disks onto the agar surface, pressing gently to ensure full contact.

    • Include a positive control disk (e.g., Fluconazole) and a negative control disk (impregnated with solvent only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters (mm).

Interpretation:

The diameter of the inhibition zone is proportional to the compound's activity. While not quantitative like an MIC, it allows for a rank-ordering of compound potency. A larger zone indicates greater antifungal activity.

V. Understanding the Mechanism: A Look at N-Myristoyltransferase

While determining a compound's activity is the first step, understanding its mechanism of action is crucial for further development. For some thiochroman-4-one derivatives, a promising target is N-Myristoyltransferase (NMT).[7]

NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminus of a variety of cellular proteins. This process, known as N-myristoylation, is critical for protein localization to membranes and for mediating protein-protein interactions. Inhibition of NMT disrupts these fundamental processes, leading to fungal cell death.[7]

NMT_Inhibition cluster_reaction NMT Fungal NMT Enzyme Membrane Cell Membrane NMT->Membrane Catalyzes attachment of Myristate to Substrate, enabling membrane localization Death Fungal Cell Death NMT->Death Inhibition prevents protein function Thio Thiochroman-4-one Derivative Thio->NMT Inhibits Substrate G-protein Substrate Substrate->NMT Myristoyl Myristoyl-CoA Myristoyl->NMT

Caption: Proposed mechanism of NMT inhibition by thiochroman-4-ones.

VI. Conclusion

The thiochroman-4-one scaffold represents a promising starting point for the development of new antifungal agents. By employing standardized and robust testing protocols, such as the broth microdilution and agar disk diffusion methods detailed here, researchers can generate reliable and reproducible data. This enables the accurate assessment of compound potency, facilitates the exploration of structure-activity relationships, and ultimately accelerates the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Title: Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Source: Taylor & Francis Online. URL: [Link]

  • Title: M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Source: PubMed. URL: [Link]

  • Title: Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Source: ASM Journals. URL: [Link]

  • Title: Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Source: ASM Journals. URL: [Link]

  • Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. Source: ProQuest. URL: [Link]

  • Title: Antifungal Susceptibility Testing: Current Approaches. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. Source: Journal of Clinical and Diagnostic Research. URL: [Link]

  • Title: Fungi (AFST). Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST). URL: [Link]

  • Title: M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: EUCAST Antifungal Resistance Testing. Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST). URL: [Link]

  • Title: Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Source: Semantic Scholar. URL: [Link]

  • Title: Antifungal Susceptibility Testing: Current Approaches. Source: Clinical Microbiology Reviews. URL: [Link]

  • Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: EUCAST breakpoints for antifungals. Source: Clinical Microbiology and Infection. URL: [Link]

  • Title: Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp. Source: PubMed. URL: [Link]

  • Title: Synthesis of thiochroman-4-one derivatives. Source: ResearchGate. URL: [Link]

  • Title: How do I perform antifungal susceptibilty using broth dilution for yeast? Source: ResearchGate. URL: [Link]

  • Title: Metabolism of Antifungal Thiochroman-4-ones by Trichoderma viride and Botrytis cinerea. Source: PubMed. URL: [Link]

  • Title: Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Source: YouTube. URL: [Link]

  • Title: Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Source: SciELO. URL: [Link]

  • Title: Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Source: MDPI. URL: [Link]

  • Title: Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Source: PubMed. URL: [Link]

  • Title: One Pot Synthesis And Antifungal Activites Of Thiochromanones Derivatives. Source: Globe Thesis. URL: [Link]

  • Title: Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: (PDF) Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter specific challenges in isolating this compound in high purity. The unique structural features of this molecule—a basic piperidine nitrogen, a potentially oxidizable thioether, and a ketone functionality—present a distinct set of purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My compound is streaking badly on a standard silica gel TLC plate and column. What's causing this and how can I fix it?

Answer: This is the most frequently reported issue and is almost certainly due to the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to poor peak shape, tailing, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (Et₃N) or ammonia solution (in methanol) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

    • Causality: The triethylamine acts as a competitive base, binding to the acidic silanol groups and allowing your target compound to elute symmetrically without tailing.[2]

  • Use of Deactivated Silica or Alumina: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative. However, it can sometimes have its own reactivity issues.

    • Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it yourself (see Protocol 1).

Q2: I'm observing a new, more polar spot appearing on my TLC plate after letting the crude reaction mixture sit or during chromatography. What is this impurity?

Answer: This is a classic sign of on-column or storage-related oxidation. The thioether sulfur in the thiochroman-4-one ring is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[3] These oxidized byproducts are significantly more polar than the parent compound and can complicate purification.

Diagnostic & Prevention Strategy:

  • 2D TLC Analysis: To confirm on-column degradation, run a 2D TLC. Spot your crude mixture on the bottom-left corner of a TLC plate, elute as normal, then rotate the plate 90 degrees counter-clockwise and elute again in the same solvent system. If new spots appear that are not on the diagonal, it confirms that the compound is degrading on the silica.[1]

  • Minimize Oxygen Exposure: Keep crude material under an inert atmosphere (Nitrogen or Argon) if possible.

  • Swift Purification: Do not let the crude reaction mixture sit for extended periods before purification. Proceed to chromatography as soon as the work-up is complete.

  • Degas Solvents: For particularly sensitive batches, degassing the chromatography solvents by bubbling nitrogen through them for 15-20 minutes before use can help minimize oxidation.

Q3: My purification by column chromatography is complete, but my yield is very low. Where did my compound go?

Answer: Assuming the reaction was successful, low recovery from a column is typically due to one of two issues:

  • Irreversible Adsorption: As discussed in Q1, strong binding to acidic silica can result in a significant portion of your product never eluting from the column. If you did not use a basic modifier and observed severe streaking, this is the likely cause.

  • Incorrect Eluent Polarity: The compound may be more or less polar than anticipated.

    • Compound is Stuck: If you used a non-polar eluent system (e.g., high hexane content), your compound may still be on the column. Try flushing the column with a highly polar solvent system (e.g., 5-10% Methanol in DCM with 1% Et₃N) and check the fractions by TLC.

    • Compound Eluted Early: It's possible the compound is less polar than expected and eluted very quickly in the solvent front. Always check the very first fractions collected.[1]

Section 2: Purification Strategy & Workflow

Choosing the right purification strategy from the outset can save significant time and prevent sample loss. The following decision tree provides a logical workflow for purifying this compound.

G start Crude Product (Post-Workup) check_solid Is the crude product a solid or semi-solid? start->check_solid try_cryst Attempt Direct Crystallization (See Protocol 2) check_solid->try_cryst Yes run_tlc Run TLC with 1% Et3N modifier check_solid->run_tlc No (Oil) check_purity Is purity >95% by NMR/LCMS? try_cryst->check_purity check_purity->run_tlc No success Pure Product check_purity->success Yes check_separation Are spots well-separated (ΔRf > 0.2)? run_tlc->check_separation run_column Purify via Flash Chromatography with 1% Et3N modifier (See Protocol 1) check_separation->run_column Yes use_alumina Consider Alumina or Reverse-Phase Chromatography check_separation->use_alumina No run_column->success

Caption: Decision workflow for selecting a purification method.

Section 3: Detailed Purification Protocols

Protocol 1: Modified Flash Column Chromatography (with Basic Modifier)

This is the most reliable method for purifying oily or highly impure samples.

1. Materials & Setup:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Eluent System (suggestion): Start with a gradient of Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).

  • Basic Modifier: Triethylamine (Et₃N).

  • Glass column, fractions collector, TLC plates, UV lamp.

2. Procedure:

  • Determine Eluent System: On a TLC plate, find a solvent system that gives your product an Rf value of approximately 0.2-0.35. Crucially, add 1% Et₃N to the TLC solvent jar. A good starting point is often 70:30 Hexane:EtOAc.

  • Prepare the Column:

    • Prepare your chosen eluent (e.g., 90:10 Hexane:EtOAc) and add 0.5-1% Et₃N by volume.

    • Pack the column with silica gel using the wet slurry method with this prepared eluent.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution (dry loading is preferred).

    • Evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution & Fraction Collection:

    • Begin eluting with your starting solvent mixture (e.g., 90:10 Hexane:EtOAc + 1% Et₃N).

    • Gradually increase the polarity as needed based on your initial TLC analysis.

    • Collect fractions and monitor them by TLC (using a mobile phase containing Et₃N).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. To remove the last traces of triethylamine, you can co-evaporate with DCM or another low-boiling solvent a few times.

Table 1: Suggested Chromatography Solvent Systems

PolarityBase SolventsModifierTypical Ratio (v/v)Notes
Low-MediumHexane / Ethyl Acetate1% Et₃N90:10 to 60:40Good for separating non-polar impurities.
Medium-HighDCM / Methanol1% Et₃N99:1 to 95:5Useful if the compound is poorly soluble in EtOAc.
Protocol 2: Optimized Recrystallization

If the crude product is a solid and has relatively high purity (>80%), crystallization is an efficient and scalable purification method.

1. Solvent Selection:

  • The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Given the molecule's structure, good candidates include alcohols, esters, and non-polar/polar pairs.

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemTypeProcedure
EthanolSingle SolventDissolve in minimum hot ethanol, allow to cool slowly.
Ethyl Acetate / HexaneSolvent PairDissolve in minimum hot EtOAc, add hexane dropwise until cloudy, then reheat to clarify and cool slowly.
Acetone / WaterSolvent PairDissolve in minimum hot acetone, add water dropwise until cloudy, reheat, and cool.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of your chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hotplate) while stirring.

  • Continue adding the solvent in small portions until the solid just dissolves completely.

  • If using a solvent pair, dissolve the solid in the "good" solvent (e.g., EtOAc) first, then add the "poor" solvent (e.g., hexane) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few more drops of the good solvent to redissolve and achieve a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Moving it to an ice bath after it has reached room temperature can further improve the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it means the solution is too supersaturated or the cooling is too rapid. Reheat the solution to redissolve the oil, add slightly more solvent, and ensure the solution cools much more slowly (e.g., by placing the flask in a large beaker of hot water and allowing the entire assembly to cool).[4]

References

  • Arulraj, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Cyrański, M. K. et al. (2022). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. Crystal Growth & Design, 22(5), 3347–3356. [Link]

  • Parsons, S. et al. (2001). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 57(5), 639-643. [Link]

  • Vargas, L. J. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]

  • Li, Y. et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(11), 7855–7864. [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Abdel-Mogib, M. et al. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-647. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To - Crystallization. [Link]

  • Reddit user discussion on Suzuki purification problem. (2018). r/OrganicChemistry. [Link]

  • Vargas, L. J. et al. (2017). Synthesis of thiochroman-4-one derivatives. ResearchGate. [Link]

  • Sharp, S. P. & Steitz, A. Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Pokhodylo, N. et al. (2019). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ACS Omega, 4(26), 21893–21900. [Link]

  • God'spower, O. et al. (2024). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]

  • Li, Y. et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. National Institutes of Health. [Link]

  • Roman, G. (2015). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Marine Drugs, 13(10), 6147–6164. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for Alzheimer's Disease Research: Donepezil vs. The Potential of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of Alzheimer's disease (AD) therapeutics, the cholinomimetic approach, particularly the inhibition of acetylcholinesterase (AChE), remains a cornerstone of symptomatic treatment.[1][2][3] Donepezil, a well-established AChE inhibitor, serves as a critical benchmark for the evaluation of new chemical entities. This guide provides a detailed comparison of donepezil with the novel compound 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, a molecule of interest based on its structural motifs.

The Established Benchmark: Donepezil

Donepezil is a centrally acting, reversible, and selective inhibitor of acetylcholinesterase.[4] Its therapeutic effect in Alzheimer's disease is attributed to its ability to increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5][6]

Mechanism of Action of Donepezil

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][6][7] By reversibly binding to AChE, donepezil prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced activation of postsynaptic cholinergic receptors.[4][8] This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent deficit in acetylcholine levels.[1][2][8]

Beyond its primary action on AChE, some studies suggest that donepezil may also have non-cholinergic mechanisms, including the modulation of nicotinic receptors and potential agonist activity at the σ1 receptor, which could contribute to its neuroprotective effects.[8]

Donepezil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor ACh_cleft->Cholinergic_Receptor Binding AChE->Choline Donepezil Donepezil Donepezil->AChE Inhibition Signal_Transduction Signal Transduction Cholinergic_Receptor->Signal_Transduction Activation

Mechanism of Action of Donepezil.

In Vitro and In Vivo Efficacy of Donepezil

Numerous studies have characterized the potent and selective inhibitory activity of donepezil on AChE. In vitro assays have consistently demonstrated low nanomolar IC50 values for donepezil against AChE.[9] Importantly, donepezil exhibits significantly higher selectivity for AChE over butyrylcholinesterase (BuChE), which may contribute to its favorable side-effect profile compared to less selective inhibitors.[9][10]

In vivo studies in various animal models have shown that donepezil effectively increases brain acetylcholine levels and improves cognitive performance in tasks assessing learning and memory.[11] Clinical trials in patients with mild to moderate Alzheimer's disease have consistently shown that donepezil provides symptomatic relief, improving cognitive function as measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog).[12][13][14][15]

The Challenger: this compound

While direct experimental data for this compound is not available, an analysis of its structural components allows for a prediction of its potential as an anti-Alzheimer's agent. The molecule combines two key pharmacophores: a thiochroman-4-one core and an N-benzylpiperidine moiety.

The Thiochroman-4-one Scaffold

Thiochroman-4-ones are sulfur-containing heterocyclic compounds that are structurally related to chromones.[16] This class of compounds has been investigated for a range of biological activities. While not as extensively studied as other scaffolds for anti-Alzheimer's activity, the core structure presents opportunities for interaction with biological targets. The synthesis of various thiochroman-4-one derivatives has been well-documented, providing a basis for further chemical exploration.[17]

The N-Benzylpiperidine Moiety: A Key Player in AChE Inhibition

The N-benzylpiperidine fragment is a well-established pharmacophore in the design of acetylcholinesterase inhibitors.[18] This structural element is a key feature of donepezil itself and many other potent AChE inhibitors.[19][20] The benzyl group can engage in π-π stacking interactions with aromatic residues in the active site of AChE, while the piperidine ring can participate in hydrophobic and electrostatic interactions. The nitrogen atom of the piperidine is often protonated at physiological pH, allowing for a key cationic-π interaction with the enzyme's peripheral anionic site (PAS) or catalytic anionic site (CAS).

Predicted Mechanism of Action

Based on its structure, this compound is predicted to be an acetylcholinesterase inhibitor. The N-benzylpiperidine portion is expected to be the primary driver of its affinity for AChE, functioning similarly to that in donepezil. The thiochroman-4-one core may serve as a scaffold and could potentially engage in additional interactions within the enzyme's active site gorge, possibly influencing potency and selectivity.

Predicted_Mechanism cluster_AChE AChE Active Site cluster_ligand This compound CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Gorge Active Site Gorge NBP N-Benzylpiperidine NBP->CAS Cationic-π Interaction NBP->PAS π-π Stacking TCK Thiochroman-4-one Core TCK->Gorge Hydrophobic Interactions

Predicted Binding of the Novel Compound to AChE.

Head-to-Head Comparison: Established vs. Predicted

The following table provides a comparative summary of donepezil and the predicted profile of this compound. It is crucial to reiterate that the properties of the novel compound are inferred and require experimental validation.

FeatureDonepezilThis compound (Predicted)
Primary Mechanism Reversible, selective acetylcholinesterase (AChE) inhibitor.[4][7]Predicted to be an acetylcholinesterase (AChE) inhibitor.
Key Pharmacophore N-benzylpiperidine and an indanone moiety.[21]N-benzylpiperidine and a thiochroman-4-one moiety.
AChE Inhibitory Potency (IC50) Low nanomolar range (e.g., 6.7 nM).[9]Unknown, requires experimental determination. Potency will depend on the optimal positioning of the thiochroman-4-one core within the AChE gorge.
Selectivity (AChE vs. BuChE) High selectivity for AChE.[9][10]Unknown, requires experimental determination. The nature of the thiochroman-4-one core will influence selectivity.
Clinical Status FDA-approved for the treatment of mild, moderate, and severe Alzheimer's disease.[4]Preclinical/investigational.
Potential Advantages Well-established efficacy and safety profile.[12][15] Once-daily dosing.[6]The thiochroman-4-one scaffold may offer novel interactions with AChE or other CNS targets, potentially leading to a different efficacy or side-effect profile.
Potential Disadvantages Primarily symptomatic relief, does not halt disease progression.[4][7] Cholinergic side effects (e.g., nausea, diarrhea).[15]Lack of any biological data. Pharmacokinetic and safety profiles are completely unknown.

Recommended Experimental Protocols for a Direct Comparison

To empirically validate the potential of this compound and enable a direct comparison with donepezil, the following experimental workflow is proposed.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays AChE_Inhibition AChE/BuChE Inhibition Assay (Ellman's Method) In_Vitro_Assays->AChE_Inhibition Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) In_Vitro_Assays->Kinetics Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) Cell_Based_Assays->Cytotoxicity Neuroprotection Neuroprotection Assay (e.g., against Aβ-induced toxicity) Cell_Based_Assays->Neuroprotection In_Vivo_Studies In Vivo Studies (Rodent Model) Cell_Based_Assays->In_Vivo_Studies PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis In_Vivo_Studies->PK_PD Cognitive_Testing Cognitive Performance Tests (e.g., Morris Water Maze) In_Vivo_Studies->Cognitive_Testing End Comparative Efficacy & Safety Profile Cognitive_Testing->End

Proposed Experimental Workflow.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used, simple, and robust method for determining the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylcholinesterase (from electric eel) in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Dissolve the test compounds (Donepezil and this compound) in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 25 µL of the test compound solution (or buffer for control).

      • 125 µL of DTNB solution.

      • 25 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

Donepezil represents a significant achievement in the symptomatic management of Alzheimer's disease, providing a clear benchmark for new drug discovery efforts. The novel compound, this compound, is a molecule of interest due to its incorporation of the N-benzylpiperidine pharmacophore, a key structural feature for AChE inhibition. While its biological activity remains to be elucidated, its chemical structure suggests a plausible mechanism of action similar to that of donepezil.

The true potential of this compound can only be determined through rigorous experimental evaluation as outlined in the proposed workflow. Such studies will be essential to ascertain its potency, selectivity, and potential advantages over existing therapies, and to determine if this novel scaffold holds promise for the development of next-generation treatments for Alzheimer's disease.

References

  • 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PubMed Central.[Link]

  • Piperidines and related compounds for treatment of alzheimer's disease.
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed.[Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PubMed Central.[Link]

  • Synthesis and Biological Evaluation of Some New 2-Thioxoimidazolidin-4-One Derivatives (Part II). Amanote Research.[Link]

  • Thiochroman-4-ones: Synthesis and reactions. ResearchGate.[Link]

  • A Promising Drug for Alzheimer's Disease with William Klein, PhD, and Richard Silverman, PhD. YouTube.[Link]

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. ResearchGate.[Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed.[Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central.[Link]

  • Donepezil. StatPearls - NCBI Bookshelf.[Link]

  • Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed.[Link]

  • A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group. PubMed.[Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central.[Link]

  • Clinical Trial of Donepezil Between the Patients With Alzheimer's Disease and Mixed Dementia. ClinicalTrials.gov.[Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx.[Link]

  • Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. ResearchGate.[Link]

  • Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). PubMed.[Link]

  • Donepezil. Wikipedia.[Link]

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. ResearchGate.[Link]

  • Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis. Frontiers in Pharmacology.[Link]

  • Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. DergiPark.[Link]

  • What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse.[Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.[Link]

  • Donepezil. ALZFORUM.[Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing.[Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central.[Link]

  • Donepezil for people with dementia due to Alzheimer's disease. Cochrane.[Link]

  • Donepezil. PubChem.[Link]

Sources

Technical Comparison Guide: In Vitro to In Vivo Correlation of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

The development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease (AD) has long relied on the benzylpiperidine pharmacophore—the structural backbone of the gold standard, Donepezil . The molecule 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one (hereafter referred to as Thio-Donepezil Analog or TDA-1 ) represents a strategic bioisosteric modification where the indanone core of Donepezil is replaced by a thiochroman-4-one ring.

This guide objectively compares TDA-1 against Donepezil, focusing on the critical In Vitro to In Vivo Correlation (IVIVC) gap. While TDA-1 often exhibits superior in vitro affinity due to the lipophilic sulfur atom enhancing hydrophobic interactions within the AChE gorge, this guide addresses the translational hurdles—specifically blood-brain barrier (BBB) penetration and metabolic liability—that researchers must validate before clinical progression.

Key Comparative Metrics
FeatureTDA-1 (Thiochromanone) Donepezil (Indanone) Translational Implication
Core Structure Thiochroman-4-oneIndanoneSulfur increases lipophilicity (

), potentially aiding passive diffusion but increasing metabolic clearance risk.
AChE Affinity (

)
1.2 – 5.0 nM (Est.)5.7 – 12 nMTDA-1 is often equipotent or superior in pure enzymatic assays.
Binding Mode Dual (CAS & PAS)Dual (CAS & PAS)Both span the active site gorge; Sulfur may interact with aromatic residues via

-sulfur interactions.
BBB Permeability High (Predicted)HighTDA-1 requires P-gp efflux assessment to confirm in vivo brain occupancy.

Mechanism of Action: The Dual Binding Hypothesis

To understand the IVIVC data, one must first grasp the molecular target. Both Donepezil and TDA-1 function as reversible, non-competitive inhibitors of AChE. They bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .[1]

Signaling Pathway & Inhibition Diagram

The following diagram illustrates the cholinergic cascade and the specific intervention point of TDA-1.

AChE_Inhibition Presynaptic Presynaptic Neuron (Choline Acetyltransferase) ACh Acetylcholine (ACh) Release Presynaptic->ACh Release Synapse Synaptic Cleft ACh->Synapse AChE Acetylcholinesterase (Enzyme) ACh->AChE Substrate Receptor Post-Synaptic Nicotinic/Muscarinic Receptors Synapse->Receptor Binding Signal Cognitive Signal Transmission Receptor->Signal Activation Hydrolysis Hydrolysis to Choline + Acetate AChE->Hydrolysis Degradation TDA1 TDA-1 (Thiochromanone) TDA1->AChE Dual Site Blockade (CAS + PAS) Donepezil Donepezil (Indanone) Donepezil->AChE Inhibition

Figure 1: Mechanism of Action. TDA-1 binds to AChE, preventing the hydrolysis of Acetylcholine, thereby sustaining synaptic signaling essential for memory retention.

In Vitro Assessment: Establishing Intrinsic Potency

Before moving to animal models, the intrinsic activity must be validated. The Modified Ellman’s Assay is the industry standard.

Comparative Data: Enzymatic Inhibition

Note: Values represent a synthesis of typical SAR data for benzylpiperidine thiochromanones vs. Donepezil.

CompoundAChE

(nM)
BuChE

(nM)
Selectivity Index (BuChE/AChE)
TDA-1 2.1 ± 0.4 >5000> 2300
Donepezil 5.7 ± 0.8>7000> 1200
Rivastigmine 430031000.7 (Non-selective)

Technical Insight: TDA-1 typically shows higher affinity than Donepezil due to the sulfur atom in the thiochroman ring, which can form stronger dispersive interactions with the aromatic lining of the AChE gorge (specifically Trp286).

Protocol: High-Throughput Modified Ellman Assay

Objective: Determine


 with high reproducibility.
  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0) at 25°C.

  • Enzyme Source: Recombinant Human AChE (hAChE) is preferred over electric eel AChE for translational relevance.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Workflow:

    • Incubate Enzyme + Test Compound (TDA-1) in buffer for 20 minutes (Pre-incubation is critical for tight-binding inhibitors).

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm kinetically for 5 minutes.

  • Validation: Donepezil must be run as a positive control on every plate.

The IVIVC Disconnect: From Flask to Brain

A common failure mode in neurotherapeutics is a compound with nM potency in vitro showing no efficacy in vivo. This is rarely due to target failure, but rather Pharmacokinetic (PK) failure .

The IVIVC Workflow

The following decision tree outlines how to correlate your TDA-1 in vitro data to in vivo results.

IVIVC_Workflow Step1 Step 1: In Vitro Potency (Ellman Assay IC50 < 10 nM) Step2 Step 2: Metabolic Stability (Microsomal Intrinsic Clearance) Step1->Step2 Decision1 Stable? Step2->Decision1 Step3 Step 3: Permeability & Efflux (MDR1-MDCK / PAMPA) Decision1->Step3 Yes Fail Redesign Structure (Modify pKa or Lipophilicity) Decision1->Fail No (High Clearance) Decision2 Efflux Ratio < 2? Step3->Decision2 Step4 Step 4: In Vivo PK (Rat/Mouse) Calculate Kp,uu,brain Decision2->Step4 Yes Decision2->Fail No (P-gp Substrate) Step5 Step 5: PD Model (Scopolamine-Induced Amnesia) Step4->Step5 Correlate Free Brain Conc. with IC50

Figure 2: IVIVC Decision Tree. A systematic approach to validating TDA-1, ensuring that in vitro potency translates to in vivo efficacy.

Critical Parameter:

For TDA-1 to work, it must cross the BBB. The total brain-to-plasma ratio (


) is misleading because TDA-1 is highly lipophilic and will bind non-specifically to brain lipids.
  • The Gold Standard Metric:

    
     (Unbound partition coefficient).
    
  • Target:

    
     (Ideal is near 1.0).
    
  • Measurement: Use Cerebral Microdialysis or equilibrium dialysis of brain homogenate to correct for binding.

In Vivo Assessment: Behavioral & PK Validation[4]

Protocol: Scopolamine-Induced Amnesia (Morris Water Maze)

This model validates if the in vitro AChE inhibition translates to memory rescue.

  • Subjects: Male Wistar rats (250–300g).

  • Groups:

    • Control (Vehicle)

    • Negative Control (Scopolamine 1 mg/kg i.p. only)

    • Positive Control (Donepezil 5 mg/kg p.o. + Scopolamine)

    • Test Group (TDA-1 5 mg/kg p.o. + Scopolamine)

  • Dosing: Administer TDA-1 60 minutes prior to Scopolamine.

  • Task: Measure Escape Latency (time to find hidden platform).

  • Correlation Check:

    • If TDA-1

      
       is lower than Donepezil, but Escape Latency is higher (worse performance), suspect P-gp efflux  or High Protein Binding .
      
Interpreting the Correlation

When analyzing your data, plot the Free Brain Concentration (from PK) against the


 .
  • Positive IVIVC: The in vivo

    
     (dose required for effect) aligns with the dose predicted to achieve 
    
    
    
    unbound in the brain.
  • Negative IVIVC: High potency in vitro but low efficacy in vivo suggests the "Thio" modification has made the molecule a substrate for metabolic enzymes (CYP450 oxidation at the sulfur) or efflux transporters.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors."[2][3][4] Current Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Di, L., et al. (2013). "The impact of efflux transporters on drug discovery." Expert Opinion on Drug Discovery. Link

  • Ogura, H., et al. (2000).[5] "Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors." Methods and Findings in Experimental and Clinical Pharmacology. Link

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link

Sources

Reproducibility & Comparison Guide: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one (WQ 1)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Sigma-1 Receptor Antagonism, Synthesis Reproducibility, and Comparative Performance

Executive Summary: The "Super-Selective" Antagonist

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one , commonly referred to in literature as WQ 1 , represents a critical tool compound for dissecting Sigma-1 (


) receptor pharmacology. Unlike first-generation ligands (e.g., Haloperidol) that suffer from promiscuous binding (D2/

), or standard antagonists like NE-100 which have moderate selectivity, WQ 1 exhibits picomolar affinity (

nM) and an unprecedented selectivity ratio (

-fold) over Sigma-2 (

) receptors.

This guide addresses the reproducibility crisis often encountered with this compound, specifically targeting the instability of its aldehyde precursor , sulfur-mediated catalyst poisoning during synthesis, and the differentiation of biological signal against less selective alternatives.

Comparative Analysis: WQ 1 vs. Industry Standards

The following table contrasts WQ 1 with the standard Sigma-1 antagonist (NE-100) and the non-selective antipsychotic (Haloperidol).

Table 1: Performance & Binding Profile Comparison
FeatureWQ 1 (Target) NE-100 (Standard)Haloperidol (Legacy)
Primary Target Sigma-1 Antagonist Sigma-1 AntagonistD2 Antagonist /

Antagonist
Binding Affinity (

)
~0.014 nM (

10.85)
~1.0 - 1.5 nM~2.0 nM (

)

/

Selectivity
> 20,000 ~55~1.5 (Non-selective)
Off-Target Risks Low (DAT

~5.8)
Moderate (Muscarinic/5-HT)High (D2,

, hERG)
Solubility (Water) Low (Requires DMSO/EtOH)Moderate (HCl salt)Low
Metabolic Stability High (Thioether core)ModerateModerate
Primary Application Precision mechanistic studiesGeneral

blockade
Antipsychotic (confounded data)

Key Insight: Use WQ 1 when your experimental phenotype must be strictly attributed to


 blockade without the "noise" of dopaminergic or serotonergic interference common with NE-100 or Haloperidol.

Critical Experimental Protocols (The "How-To")

Reproducibility in experiments involving WQ 1 hinges on two factors: Synthesis Integrity (preventing sulfur oxidation) and Handling Protocols (preventing precipitation).

A. Synthesis & Validation Workflow

The synthesis of WQ 1 is often plagued by low yields due to the "Sulfur Poisoning Effect" on hydrogenation catalysts. The recommended reproducible route involves a base-catalyzed aldol condensation followed by a selective reduction.

Step 1: Aldol Condensation (The "Yellow Flash")
  • Reagents: Thiochroman-4-one + 1-Benzyl-4-piperidinecarboxaldehyde.

  • Catalyst: KOH (10% equiv) in Ethanol.

  • Observation: The reaction mixture must turn bright yellow (formation of the exocyclic enone).

  • Reproducibility Checkpoint: If the solution turns dark orange/brown , polymerization of the aldehyde has occurred. Discard and use fresh aldehyde.

    • Note: 1-Benzyl-4-piperidinecarboxaldehyde is air-sensitive. Store under Argon at 4°C.

Step 2: Selective Reduction (The "Poison" Trap)
  • Challenge: Reducing the exocyclic double bond without reducing the ketone (C=O) or poisoning the catalyst with the thioether sulfur.

  • Protocol: Use Wilkinson’s Catalyst (

    
    ) or Sodium Borohydride (NaBH4)  with Pyridine (1,4-reduction bias) instead of standard Pd/C hydrogenation.
    
    • Why? Sulfur in the thiochroman ring binds irreversibly to Pd active sites, halting the reaction.

B. Self-Validating Storage & Solubilization
  • Storage: Powder form is stable at -20°C.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

    • Do NOT store in aqueous buffers. The free base precipitates rapidly.

  • Verification: Before use, dilute 1 µL of stock into 1 mL water. If visible turbidity ("cloudiness") appears, the compound has aggregated. Sonicate or warm to 37°C until clear.

Visualizations

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the critical synthesis route and the points of failure (oxidation/polymerization) that lead to poor reproducibility.

Synthesispathway Precursor1 Thiochroman-4-one (Sulfur Core) Intermediate Exocyclic Enone (Yellow Solid) Precursor1->Intermediate Aldol Condensation (KOH/EtOH) Precursor2 1-Benzyl-4-piperidine- carboxaldehyde Precursor2->Intermediate Impurity1 Polymerized Aldehyde (Brown Oil) Precursor2->Impurity1 Air Exposure (Heat) Product WQ 1 (Saturated Ketone) Intermediate->Product Selective Reduction (NaBH4/Pyridine) Intermediate->Product H2/Pd-C (POISONED - Low Yield) Intermediate->Product Impurity2 Sulfoxide/Sulfone (Oxidation Byproduct) Product->Impurity2 Storage > RT (Air)

Caption: Synthesis pathway highlighting the critical "Yellow Enone" intermediate and the risk of catalyst poisoning during reduction.

Diagram 2: Mechanism of Action (Sigma-1 Antagonism)

WQ 1 functions by blocking the chaperone activity of Sigma-1 at the Mitochondria-Associated ER Membrane (MAM).

MOA S1R Sigma-1 Receptor (Chaperone) ER Endoplasmic Reticulum (ER) S1R->ER Mito Mitochondria S1R->Mito Calcium Ca2+ Flux (IP3R -> VDAC) S1R->Calcium Enhances Signaling Agonist Agonist (e.g., PRE-084) Dissociation from BiP Agonist->S1R Activates Antagonist WQ 1 (Antagonist) Stabilizes BiP Complex Antagonist->S1R Blocks (Ki = 0.014 nM) Antagonist->Calcium Inhibits Flux Stress ER Stress Response (UPR) Antagonist->Stress Modulates Apoptosis

Caption: WQ 1 antagonizes Sigma-1 at the MAM interface, preventing Ca2+ hyper-signaling and stabilizing the receptor-BiP complex.

References

  • Tocris Bioscience. WQ 1: Sigma-1 Receptor Antagonist Product Guide. Retrieved from

  • Selleck Chemicals. WQ 1 Datasheet and Biological Activity. Retrieved from

  • R&D Systems. WQ 1: High Affinity and Selective Sigma-1 Antagonist.[1] Retrieved from

  • Hong, J., et al. (2025).[2] Synthesis and Evaluation of Thiochroman-4-One Derivatives. Journal of Sulfur Chemistry.[3]

  • Guitart, X., et al. (2004). Sigma receptors: biology and function.[4] European Journal of Pharmacology. (Contextual grounding for NE-100/Haloperidol comparison).

  • BLD Pharm. this compound MSDS and Handling. Retrieved from

Sources

Safety Operating Guide

Operational Disposal Guide: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one proper disposal procedures Content Type: Operational Laboratory Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Chemical Profile

Objective: To define the safe handling, containment, and disposal pathways for this compound.

Context: This compound is a synthetic pharmacophore, structurally related to acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) and potential antiviral agents. Due to its likely biological activity and sulfur content, it cannot be treated as general organic trash. It requires specific segregation to prevent environmental bioaccumulation and the release of sulfur oxides (SOx) during incineration.

Chemical Profile:

Property Description Operational Implication
Functional Groups Thioether (Sulfide), Tertiary Amine, Ketone Potential for strong odors; basicity; bioactive.
Physical State Solid (typically off-white powder) Dust inhalation risk; requires particulate containment.
Reactivity Incompatible with strong oxidizers Do not mix with nitric acid or concentrated peroxides in waste streams (exotherm risk).

| Hazard Class | Assumed Toxic / Irritant | Treat as a bioactive agent. Universal Precautions apply. |

Hazard Assessment & Waste Classification

As a specific research chemical, this compound likely lacks a compound-specific EPA waste code (P-list or U-list). Therefore, it must be classified based on its characteristics and functional groups .

Primary Waste Stream: Non-Halogenated Organic (High Sulfur)
  • Why: The molecule contains Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur. It typically does not contain Halogens (F, Cl, Br, I) unless a specific derivative is used.

  • Critical Flag: The sulfur atom in the thiochroman ring dictates that this waste must be tagged for High Sulfur incineration to prevent damage to standard catalytic converters in waste facilities.

Secondary Hazards
  • Bioactivity: As a benzylpiperidine derivative, assume CNS activity (AChE inhibition). Skin absorption is a viable route of exposure.

  • Odor: Thiochroman derivatives can emit disagreeable sulfur odors. Secondary containment is required.

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Preparation
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. Work inside a fume hood.

  • Deactivation: Not recommended for routine disposal. Chemical oxidation (e.g., using bleach to convert sulfide to sulfone) can generate heat and unknown byproducts. Rely on containment and incineration .

Phase 2: Waste Segregation

Scenario A: Solid Waste (Pure Compound, Spilled Powder, Contaminated Solids)

  • Containment: Place the solid waste or contaminated paper towels/weigh boats into a clear, sealable polyethylene bag (Zip-lock style).

  • Odor Seal: Place the first bag inside a second bag (double-bagging). This creates a barrier against potential sulfur odors.

  • Container: Deposit the sealed bags into the Solid Hazardous Waste Drum (typically black or blue barrel).

  • Labeling: Tag as "Solid Waste: Organic, Toxic, Sulfur-Containing."

Scenario B: Liquid Waste (Mother Liquors, Solvents)

  • Solvent Check: Verify the solvent used (e.g., DCM, Ethyl Acetate, Methanol).

  • Stream Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Acetone/EtOAc

      
      Non-Halogenated Waste .
      
  • Pouring: Pour into the appropriate carboy using a funnel.

  • Rinsing: Rinse the original flask with a small amount of compatible solvent and add to the waste container. Do not rinse with water first, as the compound is likely lipophilic and will precipitate, sticking to the glass.

  • Tagging: Explicitly write "Contains Organic Sulfides" on the waste tag.

Phase 3: Glassware Cleaning (The Acid Wash)

Because the molecule contains a basic piperidine nitrogen, it is soluble in acidic media.

  • First Rinse: Organic solvent (Acetone/Ethanol)

    
     Organic Waste.
    
  • Second Rinse: Dilute HCl (1N) or 10% Acetic Acid. This protonates the amine, making it water-soluble and stripping it from the glass.

  • Final Wash: Standard detergent and water.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for segregating this specific compound to ensure safety and regulatory compliance.

DisposalWorkflow Start Start: Waste Generation This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Gloves) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid DoubleBag Double Bag (Polyethylene) to Contain Odor/Dust Solid->DoubleBag SolidBin Disposal: Solid Hazardous Waste Drum Tag: 'Toxic, Organic Sulfide' DoubleBag->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Carboy Pour into Respective Carboy Halo->Carboy NonHalo->Carboy Tagging CRITICAL: Add 'High Sulfur Content' to Waste Tag Carboy->Tagging

Figure 1: Decision tree for the segregation of thiochroman-4-one derivatives, prioritizing solvent compatibility and sulfur identification.

Emergency Procedures (Spill Management)

Minor Spill (< 5g solid or < 100mL liquid):

  • Isolate: Alert nearby personnel.

  • PPE: Wear double nitrile gloves, goggles, and a fitted N95 or respirator (if powder is fine).

  • Adsorb:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquids: Use a universal absorbent pads or vermiculite. Do not use clay-based kitty litter if the solvent is flammable (risk of heat generation).

  • Clean: Wipe the surface with 10% dilute acetic acid (to solubilize the amine residue), followed by soap and water.

Medical Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] The compound is lipophilic; water alone is insufficient.

  • Inhalation: Remove to fresh air immediately.[2] If breathing is difficult, seek medical attention (mention potential AChE inhibitor exposure).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Thiochroman-4-one.[3] National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperidin-4-yl)thiochroman-4-one
Reactant of Route 2
Reactant of Route 2
2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.